1,4-Bis-maleimidobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSHAKLDCERGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286325 | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-70-4 | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44747 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28537-70-4 | |
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| Record name | 1,4-Bis(maleimido)butane | |
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| Record name | 1,4-Bis(maleimido)butane | |
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Foundational & Exploratory
1,4-Bis-maleimidobutane chemical properties and structure
An In-depth Technical Guide to 1,4-Bis-maleimidobutane: Properties, Structure, and Applications
Introduction
This compound (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science.[1] Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer.[2] This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides.[2] The specificity of the maleimide-thiol reaction, occurring under mild physiological conditions, makes BMB an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental applications of this compound.
Chemical Properties and Structure
The utility of BMB as a crosslinker is defined by its distinct chemical and physical properties. It is typically a white to off-white crystalline solid.[1][2] The butane (B89635) spacer arm provides a flexible bridge with an estimated length of 10.9 Å, making it suitable for crosslinking sulfhydryl groups within this distance range.[2]
Chemical Structure Identifiers
| Identifier | Value |
| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione[4] |
| SMILES | C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O[4] |
| InChI | InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2[4] |
| InChIKey | WXXSHAKLDCERGU-UHFFFAOYSA-N[4] |
| Synonyms | BMB, N,N'-Tetramethylenebismaleimide, N,N'-Tetramethylenedimaleimide[4][5] |
Physicochemical Properties
| Property | Value |
| CAS Number | 28537-70-4[1][2][4][5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₄[1][2][4][5] |
| Molecular Weight | 248.23 g/mol [2][4][7] |
| Appearance | White to off-white powder/crystalline solid[1][2][5] |
| Melting Point | 196-200 °C[1] |
| Boiling Point | 450.3 °C at 760 mmHg[2][6] |
| Density | 1.388 g/cm³[2] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water[2] |
| Spacer Arm Length | 10.9 Å[2][7] |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of BMB and monitoring its reactions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are used to characterize BMB and its conjugates. The disappearance of the maleimide proton signal in ¹H NMR is a key indicator of a successful crosslinking reaction.[2]
Table of ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Key Observation for Reaction Monitoring |
|---|---|---|
| Maleimide Ring Protons (-CH=CH-) | 6.7 - 7.0 | Signal disappears upon successful reaction with a thiol.[2] |
| Methylene Protons adjacent to Nitrogen (-N-CH₂-) | ~3.5 | Chemical shift may change depending on the conjugated molecule.[2] |
| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Serves as a relatively stable internal reference point.[2] |
Table of ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbons (C=O) | ~170 |
| Olefinic Carbons (-CH=CH-) | ~134 |
| Methylene Carbons adjacent to Nitrogen (-N-CH₂-) | (Varies) |
| Central Methylene Carbons (-CH₂-CH₂-) | (Varies) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps in identifying the functional groups present in the BMB molecule.
Table of Key FTIR Absorption Bands for this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Imide C=O | Symmetric & Asymmetric Stretching | 1700 - 1770 (Strong)[2] |
| Maleimide C=C | Stretching | 1550 - 1650[2] |
Reactivity and Mechanism
The primary utility of BMB lies in the high specificity of its maleimide groups for sulfhydryl groups. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether linkage.[2] This reaction is most efficient within a pH range of 6.5-7.5.[2] Below this range, the reaction is slow, and above it, the maleimide ring becomes susceptible to hydrolysis. The resulting thiosuccinimide adduct is very stable, and subsequent irreversible ring-opening hydrolysis can further enhance this stability, effectively preventing the retro-Michael reaction.[2]
Caption: Reaction of BMB with a thiol-containing molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of BMB is typically a two-step process.[2]
-
Formation of N-substituted Maleamic Acid: 1,4-diaminobutane (B46682) is reacted with two equivalents of maleic anhydride. This reaction forms the intermediate bismaleamic acid.
-
Cyclization (Dehydration): The bismaleamic acid is then cyclized to form this compound. This step is often achieved by heating in the presence of a dehydrating agent and a catalyst.
Caption: Synthetic workflow for this compound.
General Protocol for Protein Crosslinking
This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using BMB. Optimal conditions may vary depending on the specific application and molecules involved.[7]
Materials:
-
Protein(s): Containing accessible sulfhydryl groups, dissolved in a suitable buffer.
-
Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS, MES, HEPES).
-
BMB Stock Solution: Prepare a concentrated stock solution of BMB in an organic solvent like DMSO or DMF.
-
Quenching Solution: A solution of a thiol-containing compound (e.g., cysteine, dithiothreitol, or β-mercaptoethanol) to stop the reaction.
-
Reducing Agent (Optional): For reducing disulfide bonds to free sulfhydryls (e.g., TCEP).
Procedure:
-
Protein Preparation:
-
Crosslinking Reaction:
-
Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a two- to three-fold molar excess over the protein's sulfhydryl groups.[7] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[7]
-
-
Quenching:
-
Purification:
-
Remove excess, non-reacted BMB and quenching reagent by methods such as dialysis or size-exclusion chromatography (desalting).
-
Caption: Experimental workflow for protein crosslinking with BMB.
Applications in Research and Drug Development
BMB's specific reactivity and defined spacer length make it a versatile tool in various scientific fields.[2]
-
Structural Biology: It is used to stabilize transient or weak protein-protein interactions by crosslinking specific cysteine residues, aiding in their structural analysis.[2]
-
Protein Labeling: BMB can attach fluorescent probes, biotin, or other reporter tags to proteins for use in diagnostic assays and imaging studies.[2]
-
Polymer Chemistry: It acts as a crosslinking agent in the synthesis of advanced materials like hydrogels and elastomers, enhancing their mechanical strength and stability.[1][2]
-
Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB is used to link potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to cancer cells, minimizing off-target toxicity.
Caption: Logical workflow for creating an Antibody-Drug Conjugate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 28537-70-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,4-Bis(maleimido)butane | C12H12N2O4 | CID 239576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(maleimido)butane | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Research Applications of 1,4-Bis-maleimidobutane (BMB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent integral to various fields of scientific research, particularly in bioconjugation and polymer chemistry. Its structure, featuring two maleimide (B117702) functional groups at either end of a four-carbon spacer, allows for the covalent and specific linkage of sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides. This technical guide provides an in-depth overview of the core applications of BMB, detailed experimental protocols, and the quantitative data necessary for its effective use in a research setting.
The maleimide groups of BMB react with thiols via a Michael addition, forming a stable thioether bond.[1] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] This high degree of selectivity makes BMB an invaluable tool for the site-specific modification of biomolecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of BMB is presented in the table below.
| Property | Value |
| CAS Number | 28537-70-4 |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.23 g/mol |
| Spacer Arm Length | 10.9 Å |
| Reactive Groups | Maleimide (x2) |
| Target Functional Group | Sulfhydryls (-SH) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water |
Core Research Applications
The utility of BMB in research can be broadly categorized into two main areas: bioconjugation and polymer chemistry.
Bioconjugation
In the realm of bioconjugation, BMB is a versatile reagent for creating complex and functional biomaterials.[4] Its primary applications include:
-
Protein Crosslinking: BMB is used to covalently link polypeptide chains, either within the same protein (intramolecular) or between different proteins (intermolecular). This is instrumental in studying and stabilizing protein tertiary and quaternary structures.[5]
-
Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB can be used to attach potent cytotoxic drugs to monoclonal antibodies.[6] This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
-
Fluorescent Labeling: By conjugating fluorescent probes to proteins or peptides, BMB facilitates their visualization and tracking in biological systems for imaging studies and diagnostics.
-
Molecular Ruler: Due to its defined spacer arm length, BMB, often in conjunction with other bismaleimide (B1667444) crosslinkers of varying lengths, can be used to determine the distances between specific residues in protein complexes, thereby providing insights into their three-dimensional structure.[7][8]
Polymer Chemistry
BMB plays a crucial role as a crosslinking agent in the synthesis of polymers with enhanced physical properties. Key applications include:
-
Elastomer Synthesis: BMB is used to crosslink polymer chains in the synthesis of elastomers, which improves their mechanical properties such as elasticity and strength.[4]
-
Hydrogel Formation: In the development of advanced biomaterials, BMB is employed to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have applications in drug delivery and tissue engineering.
Experimental Protocols
General Considerations for Thiol-Maleimide Reactions
Successful conjugation using BMB is dependent on careful control of the reaction conditions. The following table summarizes the key parameters.
| Parameter | Optimal Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes the reaction rate with thiols while minimizing side reactions with amines and hydrolysis of the maleimide group.[9] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and are recommended for sensitive proteins.[9] |
| Molar Ratio (BMB:Protein) | 2- to 500-fold molar excess | A molar excess of BMB is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[3][10] |
| Reaction Time | 30 minutes to several hours | Dependent on temperature, pH, and reactant concentrations.[3] |
| Quenching | Addition of a thiol-containing reagent (e.g., cysteine, DTT, β-mercaptoethanol) | To stop the reaction by consuming unreacted maleimide groups.[3] |
Protocol 1: Intermolecular Crosslinking of Two Proteins
This protocol describes a general procedure for crosslinking two proteins containing free sulfhydryl groups using BMB, followed by analysis with SDS-PAGE.
Materials:
-
Protein A and Protein B with accessible sulfhydryl groups
-
This compound (BMB)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Quenching Solution (e.g., 1 M Dithiothreitol (DTT))
-
SDS-PAGE reagents and equipment
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or using a desalting column.
-
BMB Stock Solution: Prepare a 10 mM stock solution of BMB in an organic solvent such as DMSO.
-
Crosslinking Reaction: Add the BMB stock solution to the protein mixture to achieve a final 10- to 20-fold molar excess of BMB over the total protein concentration. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE under non-reducing conditions. The formation of a new band corresponding to the molecular weight of the Protein A-BMB-Protein B conjugate will indicate a successful crosslinking reaction.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a maleimide-functionalized drug to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug
-
Reduction Buffer (e.g., PBS with 1 mM EDTA)
-
Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Conjugation Buffer (e.g., PBS, pH 7.2 with 1 mM EDTA)
-
Organic co-solvent (e.g., DMSO)
-
Desalting column
Procedure:
-
Antibody Reduction: Dissolve the mAb in Reduction Buffer. Add a 5-10 fold molar excess of the reducing agent (DTT or TCEP). Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column, exchanging the buffer to the Conjugation Buffer.
-
Drug-Linker Solution: Dissolve the maleimide-functionalized drug in an organic co-solvent like DMSO to prepare a stock solution.
-
Conjugation: Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification of ADC: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.
Visualizing BMB in Action: Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical principles and workflows involving BMB.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Purity Validation of 1,4-Bis-maleimidobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity validation of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. BMB is a valuable reagent in bioconjugation, polymer chemistry, and drug delivery systems due to its ability to form stable covalent bonds with sulfhydryl groups.[1][2] This document outlines the detailed synthesis protocol, purification methods, and various analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the reaction of 1,4-diaminobutane (B46682) with maleic anhydride (B1165640) to form an intermediate, N,N'-(butane-1,4-diyl)bis(maleamic acid), followed by a cyclodehydration reaction to yield the final product.
Experimental Protocol
Materials:
-
1,4-diaminobutane
-
Maleic anhydride
-
Acetone
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
Step 1: Synthesis of N,N'-(butane-1,4-diyl)bis(maleamic acid)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (2.0 equivalents) in a suitable solvent such as acetone.
-
Slowly add a solution of 1,4-diaminobutane (1.0 equivalent) in the same solvent to the maleic anhydride solution while stirring vigorously at room temperature.
-
Continue the reaction for 2-4 hours. The formation of a white precipitate, the bismaleamic acid, will be observed.
-
Filter the precipitate and wash it with the solvent to remove any unreacted starting materials.
-
Dry the N,N'-(butane-1,4-diyl)bis(maleamic acid) intermediate under vacuum.
Step 2: Cyclodehydration to this compound
-
Suspend the dried bismaleamic acid intermediate in a fresh portion of the solvent.
-
Add a dehydrating agent, such as a mixture of acetic anhydride and a catalytic amount of a base like triethylamine or sodium acetate.
-
Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude this compound.
-
Filter the solid product, wash it thoroughly with water to remove any residual acetic acid and salts, and then dry it under vacuum.
Synthesis Workflow
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to obtain a product with high purity.
Purity Validation
A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [3][4] |
| Molecular Weight | 248.24 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 188-192 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting composition of 40% acetonitrile, increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 220 nm
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
The purity is determined by calculating the area percentage of the main peak corresponding to this compound. Purity levels of >98% are typically expected.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Experimental Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | s | 4H | Maleimide vinyl protons (-CH=CH-) |
| ~3.5 | t | 4H | Methylene protons adjacent to nitrogen (-N-CH₂-) |
| ~1.6 | m | 4H | Methylene protons in the butyl chain (-CH₂-CH₂-) |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~170 | Carbonyl carbons (C=O) |
| ~134 | Vinylic carbons (-CH=CH-) |
| ~37 | Methylene carbons adjacent to nitrogen (-N-CH₂-) |
| ~26 | Methylene carbons in the butyl chain (-CH₂-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used.
Expected Mass Spectral Data (EI-MS):
| m/z | Ion |
| 248 | [M]⁺ (Molecular ion) |
| 151 | [M - C₄H₄NO₂]⁺ |
| 124 | [M - 2(C₂H₂O)]⁺ |
| 97 | [C₄H₄NO₂]⁺ |
Purity Validation Workflow
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive purity validation of this compound. Adherence to these protocols will enable researchers and drug development professionals to produce and characterize high-purity BMB for their specific applications, ensuring the reliability and reproducibility of their scientific endeavors. The combination of chromatographic and spectroscopic techniques is crucial for unequivocal structure elucidation and purity assessment.
References
An In-depth Technical Guide to the 1,4-Bis-maleimidobutane (BMB) Spacer: Arm Length and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent integral to the fields of proteomics, structural biology, and therapeutic development. Its utility lies in its ability to covalently link sulfhydryl groups, primarily found in cysteine residues within proteins, thereby providing spatial constraints that are invaluable for elucidating protein structure and interactions. This guide provides a comprehensive overview of BMB, focusing on its spacer arm length, the significance of this dimension in experimental design, and detailed protocols for its application.
Core Concepts: The Chemistry of BMB Crosslinking
BMB possesses two maleimide (B117702) functional groups at either end of a four-carbon aliphatic chain. The maleimide group exhibits high reactivity and specificity towards sulfhydryl groups (-SH) within a pH range of 6.5-7.5.[1] The reaction proceeds via a Michael addition, forming a stable, irreversible thioether bond.[1] This specificity allows for the targeted crosslinking of cysteine residues, minimizing off-target reactions with other amino acid side chains like primary amines, which are significantly less reactive at this pH range.[1]
The Significance of the this compound Spacer Arm
The spacer arm of a crosslinker dictates the maximum distance between the two reactive groups and, consequently, the residues that can be linked. The dimensions of the BMB spacer arm have been a subject of both theoretical and practical investigation.
Quantitative Data on Spacer Arm Length
The commonly cited spacer arm length for BMB is 10.9 Å.[1] However, it is crucial for researchers to understand that this represents a static, fully extended conformation. In solution, the spacer arm is flexible and can adopt various conformations. A more nuanced understanding is provided by stochastic dynamics calculations, which model the conformational flexibility of the molecule.
| Crosslinker | Commonly Cited Spacer Arm Length (Å) | Average S-S Distance (Å) | Standard Deviation (Å) | Range of S-S Distances (Å) |
| BMOE (Bismaleimidoethane) | 8.0[1] | 8.18 | 0.75 | 6.27–10.52 |
| BMB (1,4-Bismaleimidobutane) | 10.9 [1] | 10.44 | 2.04 | 4.52–14.14 |
| BMH (Bismaleimidohexane) | 16.1 | 10.16 | 2.41 | 3.47–15.64 |
Data adapted from a stochastic dynamics study by Green et al.[2]
This dynamic nature is significant; while the mode of the distribution for BMB's cross-linking span is around 12.0 Å, it can sample conformations as short as 4.52 Å.[2] This flexibility must be considered when interpreting crosslinking results.
Probing Protein Structure with Variable-Length Crosslinkers
The defined, albeit flexible, spacer arm of BMB makes it a powerful tool for probing protein architecture, often in conjunction with crosslinkers of varying lengths, such as Bismaleimidoethane (BMOE) and Bismaleimidohexane (BMH).[1] By comparing the efficiency of crosslinking with these different reagents, researchers can infer the approximate distances between cysteine residues within a protein or between interacting proteins.[1]
Caption: Probing protein interactions with different spacer lengths.
Applications in Research and Drug Development
Elucidating Protein-Protein Interactions
BMB is extensively used to study both transient and stable protein-protein interactions. By covalently linking interacting partners, it allows for their isolation and identification, often through techniques like SDS-PAGE and mass spectrometry. A notable application is in the study of hub proteins, such as the 14-3-3 protein family, which regulate numerous cellular processes through a vast network of interactions.[3][4] The stabilization of specific 14-3-3 protein-protein interactions is a promising therapeutic strategy, particularly in oncology.[3]
Antibody-Drug Conjugates (ADCs)
In the realm of drug development, maleimide-containing linkers are crucial for the synthesis of ADCs. While BMB itself is a homobifunctional crosslinker, the maleimide chemistry it employs is central to many heterobifunctional linkers used to attach cytotoxic drugs to monoclonal antibodies.[5][6] The stability of the thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.
Experimental Protocols
General Protein Crosslinking with BMB
This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as protein and crosslinker concentrations, may need to be determined empirically.
Materials:
-
Purified protein(s) with free sulfhydryl groups
-
This compound (BMB)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.
-
Quenching Solution: 1 M Dithiothreitol (DTT), 2-Mercaptoethanol, or L-cysteine.
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the protein sample is in the Conjugation Buffer at a concentration of 0.1-5 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by desalting.
-
Crosslinker Preparation: Immediately before use, dissolve BMB in DMSO or DMF to a final concentration of 10-20 mM.
-
Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final molar excess of BMB over the protein (typically a 10- to 50-fold molar excess). Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted BMB. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Caption: A typical BMB crosslinking workflow.
Cross-Linking Mass Spectrometry (CX-MS) Workflow
CX-MS is a powerful technique to identify crosslinked peptides and thereby gain structural insights into proteins and protein complexes.
Methodology Overview:
-
Crosslinking: Proteins or protein complexes are crosslinked in solution using BMB as described in the general protocol.
-
Digestion: The crosslinked protein mixture is denatured, reduced, alkylated, and then digested with a protease, typically trypsin. This generates a complex mixture of linear (un-crosslinked) and crosslinked peptides.
-
Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance. Enrichment can be achieved by size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as crosslinked peptides are generally larger and may have a higher charge state than linear peptides.[7]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry.
-
Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This involves searching for paired peptide masses that correspond to the mass of the crosslinker.
Caption: A streamlined CX-MS experimental workflow.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. A thorough understanding of its spacer arm length, including its dynamic nature in solution, is critical for the design and interpretation of crosslinking experiments. When used judiciously, often in combination with crosslinkers of different lengths, BMB can provide invaluable insights into protein structure, protein-protein interactions, and the architecture of complex biological assemblies, thereby advancing both fundamental research and the development of novel therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.uoc.edu [openaccess.uoc.edu]
- 4. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Solubility Profile of 1,4-Bis-maleimidobutane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document compiles available solubility data, details experimental protocols for its use, and presents a visual workflow for a key application.
Introduction to this compound
This compound is a crucial reagent in bioconjugation chemistry, primarily utilized for crosslinking proteins and other molecules containing sulfhydryl groups. Its structure features two maleimide (B117702) moieties separated by a four-carbon alkyl chain. This configuration allows for the formation of stable thioether bonds with sulfhydryl groups, typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1] The defined spacer arm length of approximately 10.9 Å makes BMB a valuable tool for studying protein-protein interactions and stabilizing protein complexes.[1]
Solubility of this compound
The solubility of this compound is a critical factor in its application in various experimental settings. While comprehensive quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, a consistent qualitative profile has been established. BMB, a solid at room temperature, generally exhibits good solubility in polar aprotic solvents.
Data Presentation: Solubility of this compound
| Solvent | Type | Solubility | Concentration/Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][2] | A stock solution of 5 mg/mL can be prepared. |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble[1][2] | A stock solution of 5 mg/mL can be prepared. |
| Water | Polar Protic | Insoluble[1][2] | BMB has low aqueous solubility. |
| Chloroform | Non-polar | Soluble | Qualitative observation. |
| Acetone | Polar Aprotic | Variable | Solubility of similar bismaleimide (B1667444) monomers has been noted. |
| Toluene | Non-polar | Variable | Solubility of similar bismaleimide monomers has been noted. |
It is important to note that for many bismaleimide compounds, solubility is dependent on the specific structure of the spacer between the maleimide groups.[3][4] For practical applications, stock solutions are often prepared in DMF or DMSO.
Experimental Protocols
The following section details a standard methodology for the use of this compound in protein crosslinking experiments.
Preparation of a this compound Stock Solution
Objective: To prepare a stock solution of BMB for use in crosslinking reactions.
Materials:
-
This compound (BMB)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out 2.5 mg of this compound.
-
Add 0.5 mL of anhydrous DMSO or DMF to the BMB.
-
Vortex the mixture thoroughly until the BMB is completely dissolved. This results in a 5 mg/mL stock solution.
-
Store the stock solution in a tightly sealed container at -20°C, protected from moisture.
Protein Crosslinking using this compound
Objective: To covalently crosslink sulfhydryl-containing proteins.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound (BMB) stock solution (5 mg/mL in DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines and at a pH between 6.5 and 7.5 for optimal maleimide reactivity. The protein concentration should be optimized for the specific application.
-
Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve the desired final concentration. A molar excess of BMB over the protein is typically used. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10% v/v) to minimize its effect on protein structure and function.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours to overnight. The optimal incubation time and temperature should be determined empirically.
-
Quenching: Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM. The quenching agent will react with any unreacted BMB. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample can then be analyzed by methods such as SDS-PAGE, western blotting, or mass spectrometry to confirm crosslinking.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a protein crosslinking experiment using this compound.
Caption: Workflow for Protein Crosslinking with this compound.
This guide serves as a foundational resource for the use of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
A Technical Guide to the Homobifunctional Nature of 1,4-Bis-maleimidobutane (BMB) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. BMB's unique properties make it an invaluable tool for elucidating protein structure, stabilizing protein-protein interactions, and developing novel bioconjugates. This document provides detailed experimental protocols, quantitative data, and visual diagrams to empower researchers in their scientific endeavors.
Introduction to this compound (BMB)
This compound is a chemical reagent characterized by two maleimide (B117702) functional groups located at either end of a four-carbon aliphatic spacer.[1] This symmetrical architecture defines it as a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[2][3] The maleimide groups exhibit high specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine within proteins and peptides.[1][4] This specificity allows for the targeted covalent linkage of molecules containing sulfhydryl residues.
The core utility of BMB lies in its ability to form stable, non-cleavable thioether bonds with sulfhydryl groups under mild reaction conditions.[2][5] This reaction is highly efficient and selective within a pH range of 6.5-7.5.[5][6] Consequently, BMB is extensively used to crosslink two different thiol-containing molecules or to create intramolecular crosslinks between two cysteine residues within the same protein.[2][4] These applications are crucial for studying and stabilizing the tertiary and quaternary structures of proteins.[2][4]
Physicochemical and Reaction Properties of BMB
The efficacy of BMB as a crosslinker is rooted in its distinct physicochemical properties and reaction kinetics. A summary of these key parameters is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | BMB, N,N'-(Tetramethylene)dimaleimide | [5] |
| CAS Number | 28537-70-4 | [1][5] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][2][5] |
| Molecular Weight | 248.23 g/mol | [1][5][7] |
| Appearance | White to off-white powder/crystalline solid | [1][5] |
| Melting Point | 196-200 °C | [5] |
| Spacer Arm Length | 10.9 Å | [1][8] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water | [1][6] |
Table 2: Optimal Reaction Conditions for BMB Crosslinking
| Parameter | Optimal Range/Condition | Notes | Reference(s) |
| pH | 6.5 - 7.5 | The reaction is highly specific for thiols in this range. Above pH 7.5, reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur. | [5][6][8][9] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | The reaction rate can be controlled by temperature. | [6] |
| Molar Ratio (BMB:Protein) | 2 to 3-fold molar excess of BMB over the sulfhydryl-containing protein | Empirical testing is recommended to determine the optimal ratio for a specific application. | [5] |
| Quenching Reagents | Cysteine, DTT, or other thiol-containing reagents | Used to stop the crosslinking reaction by consuming unreacted maleimide groups. | [5] |
Table 3: Comparative Spacer Arm Lengths of Bismaleimide Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Reference(s) |
| Bis(maleimido)ethane | BMOE | 8.0 | [5] |
| 1,4-Bis(maleimido)butane | BMB | 10.9 | [5][8] |
| Bis(maleimido)hexane | BMH | 13.0 | [5] |
Reaction Mechanism
The primary reaction mechanism for BMB in bioconjugation is a Michael addition between the maleimide groups and thiol groups.[1] This reaction is highly specific and proceeds efficiently under physiological conditions.
Caption: Reaction mechanism of BMB with sulfhydryl groups.
Experimental Protocols
General Protein Crosslinking using BMB
This protocol provides a general procedure for crosslinking proteins in solution using BMB.[5]
Materials:
-
Purified protein(s) with free sulfhydryl groups
-
This compound (BMB)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M Cysteine
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 0.1-5 mg/mL. If the protein contains disulfides that need to be reduced to free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
BMB Stock Solution Preparation: Immediately before use, dissolve BMB in DMSO or DMF to prepare a 10 mM stock solution.
-
Crosslinking Reaction: Add a 2 to 3-fold molar excess of the BMB stock solution to the protein solution. For example, for a 1 mL protein solution at a concentration of 100 µM, add 20-30 µL of the 10 mM BMB stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess BMB and quenching reagent by desalting or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Analysis of Crosslinked Products
SDS-PAGE Analysis:
-
Prepare samples of the un-crosslinked protein, the crosslinked reaction mixture, and the quenched reaction mixture.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-15% Tris-glycine).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Crosslinked products will appear as higher molecular weight bands compared to the un-crosslinked protein.
Mass Spectrometry Analysis: For more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and the specific cysteine residues involved in the crosslink.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Protein Crosslinking
The following diagram illustrates the typical workflow for a protein crosslinking experiment using BMB.
Caption: A typical experimental workflow for BMB crosslinking.
Probing Protein Structure with Bismaleimide Crosslinkers
The use of homobifunctional crosslinkers with varying spacer arm lengths, such as BMOE, BMB, and BMH, can provide valuable information about the spatial arrangement of cysteine residues within a protein or protein complex.
Caption: Using crosslinkers to probe protein structure.
Conclusion
This compound is a versatile and powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug development. Its homobifunctional nature, coupled with its high specificity for sulfhydryl groups, enables the precise and stable crosslinking of proteins and other biomolecules. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can effectively utilize BMB to gain deeper insights into protein structure and function, and to engineer novel bioconjugates with therapeutic and diagnostic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]
- 4. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | 28537-70-4 | Benchchem [benchchem.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,4-Bis-maleimidobutane (BMB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation and polymer chemistry. Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer. This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. The specificity of the maleimide-thiol reaction, occurring under mild pH conditions, makes BMB an invaluable tool for researchers in drug development, diagnostics, and material science. This guide provides a comprehensive overview of BMB, including its chemical properties, synthesis, and detailed experimental protocols for its application.
Core Data Presentation
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 28537-70-4[1][2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₄[1][2][3][4] |
| Molecular Weight | 248.23 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[1][4] |
| Melting Point | 196-200 °C[4] |
| Spacer Arm Length | 10.9 Å[1] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water[1] |
| Purity | >98.0%[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of 1,4-diaminobutane (B46682) with two equivalents of maleic anhydride (B1165640) to form an N-substituted maleamic acid. The subsequent step is a dehydration reaction, often facilitated by a catalyst, which results in the formation of the two stable five-membered maleimide rings.[1]
Experimental Protocols
Protein Crosslinking with this compound
This protocol provides a general procedure for crosslinking sulfhydryl-containing proteins using BMB. The optimal conditions may vary depending on the specific proteins and desired outcome.
Materials:
-
This compound (BMB)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5. Examples include MES, HEPES, or MOPS.
-
Quenching Solution: A solution of a thiol-containing compound such as cysteine, DTT, or 2-mercaptoethanol (B42355) in the conjugation buffer.
-
Protein(s) to be crosslinked, containing free sulfhydryl groups.
Procedure:
-
Preparation of Crosslinker Stock Solution: Dissolve BMB in DMSO or DMF to a final concentration of 10-20 mM. Gentle heating and sonication can aid in dissolution.
-
Protein Preparation: Dissolve the protein(s) in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve the desired final concentration. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10-15% to maintain protein solubility.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked products can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.
Application in Studying Protein-Protein Interactions
BMB is a valuable tool for studying protein-protein interactions by providing distance constraints between interacting partners. By introducing cysteine residues at specific sites on two proteins of interest, BMB can be used to determine if these sites are in close proximity.
The reaction mechanism involves a Michael addition of the thiol group from a cysteine residue to one of the maleimide groups of BMB, forming a stable thioether bond. The second maleimide group can then react with another cysteine residue on the same or a different protein.
Applications in Drug Development and Beyond
-
Antibody-Drug Conjugates (ADCs): BMB can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.[1] The stable thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.
-
Hydrogel Formation: BMB is used as a crosslinker in the synthesis of hydrogels from thiol-containing polymers like thiolated hyaluronic acid or polyethylene (B3416737) glycol (PEG).[1] These hydrogels have applications in drug delivery and tissue engineering.
-
Structural Biology: By using BMB in combination with other bismaleimide (B1667444) crosslinkers of varying lengths, researchers can map the distances between specific residues in protein complexes, providing insights into their three-dimensional structure.
-
Advanced Materials: In polymer chemistry, BMB serves as a crosslinking agent to enhance the mechanical properties and thermal stability of materials such as elastomers and advanced composites.[1]
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker with significant applications in life sciences and materials science. Its specificity for sulfhydryl groups and the stability of the resulting thioether linkage make it an indispensable tool for protein conjugation, studying protein-protein interactions, and developing novel biomaterials and therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize BMB in their work.
References
- 1. This compound | 28537-70-4 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1,4-Bis-maleimidobutane Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent, under various pH conditions. Understanding the pH-dependent behavior of BMB is critical for its effective use in bioconjugation, drug delivery, and materials science, ensuring the integrity of the crosslinker and the stability of the resulting conjugates.
Core Principles of BMB Stability
This compound is a sulfhydryl-reactive crosslinker that contains two maleimide (B117702) groups at either end of a four-carbon spacer.[1][2] The reactivity and stability of these maleimide groups are highly dependent on the pH of the surrounding environment. The primary reaction of maleimides is a Michael addition with thiol groups (from cysteine residues in proteins and peptides) to form a stable thioether bond.[2][3] However, the maleimide ring itself is susceptible to hydrolysis, particularly at neutral to alkaline pH, which results in ring-opening and renders the molecule inactive for conjugation.[4][5]
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][3][4][6] Within this window, the reaction is highly chemoselective for thiols.[3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] Below pH 6.5, the rate of the conjugation reaction slows as the thiol group is less likely to be in its more reactive thiolate anion form.[4] Conversely, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues.[6]
For short-term storage of aqueous solutions of maleimide-functionalized molecules, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis.[4] Long-term storage in aqueous buffers is generally not advised.[4] Instead, fresh solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.[4]
Interestingly, after the maleimide-thiol conjugation has occurred, the resulting thiosuccinimide linkage can be unstable under certain conditions, potentially leading to a retro-Michael reaction.[3][7][8] However, hydrolysis of the thiosuccinimide ring can occur, which paradoxically stabilizes the conjugate by preventing this reversal.[7][8]
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the stability of the maleimide group is well-characterized. The following table summarizes the general stability and reactivity of maleimides under different pH conditions.
| pH Range | Condition | Effect on Maleimide Group | Reaction Kinetics & Stability |
| < 6.5 | Acidic | Maleimide ring is relatively stable against hydrolysis. | Thiol-maleimide conjugation rate is slow. The maleimide-thiol adduct, once formed, is stable.[9] |
| 6.5 - 7.5 | Neutral | Optimal for thiol reactivity with minimal hydrolysis. | This is the ideal pH range for efficient and specific maleimide-thiol conjugation.[1][3][4][6] |
| > 7.5 | Alkaline | Increased rate of maleimide ring hydrolysis. | Side reactions with primary amines become more prevalent.[6] The maleimide-thiol adduct may undergo retro-Michael reaction.[3][7] |
Experimental Protocol: Assessing BMB Stability via HPLC
This protocol outlines a general method for quantifying the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of BMB hydrolysis at various pH levels by monitoring the decrease in the concentration of intact BMB over time.
Materials:
-
This compound (BMB)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
A series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of BMB in anhydrous DMSO.
-
Reaction Setup: For each pH to be tested, add a small aliquot of the BMB stock solution to the corresponding buffer to achieve a known final concentration.
-
Incubation: Incubate the BMB-buffer solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching (Optional): If necessary, quench the hydrolysis reaction by adding an equal volume of a low pH mobile phase component (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the elution profile at a wavelength where BMB absorbs (typically around 300 nm).
-
Data Analysis: Quantify the peak area of the intact BMB at each time point. Plot the concentration of intact BMB versus time for each pH. Determine the half-life (t½) of BMB at each pH by fitting the data to a first-order decay model.
Visualization of pH-Dependent Reactions
The following diagrams illustrate the key chemical pathways involving BMB under different pH conditions and a typical experimental workflow for stability assessment.
Caption: pH-dependent reaction pathways of this compound.
Caption: Experimental workflow for assessing BMB stability.
References
- 1. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. This compound | 28537-70-4 | Benchchem [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking using 1,4-Bis-maleimidobutane (BMB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely used in biological research to study protein-protein interactions, protein structure, and for the development of bioconjugates.[1] BMB contains two maleimide (B117702) functional groups at either end of a 4-carbon spacer arm, which have a high specificity for sulfhydryl (-SH) groups found in the side chains of cysteine residues.[1][2] The reaction between the maleimide groups and sulfhydryls occurs at a neutral pH range (6.5-7.5) and results in the formation of a stable, non-cleavable thioether bond.[2][3] At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than to an amine.[3] This high specificity makes BMB an invaluable tool for targeted crosslinking of proteins containing accessible cysteine residues. The relatively short spacer arm of BMB (10.9 Å) makes it particularly useful for identifying and stabilizing interactions between proteins that are in close proximity.[3]
Applications of BMB in research and drug development are diverse and include:
-
Structural Biology: Stabilizing weak or transient protein-protein interactions to facilitate their structural analysis.[1]
-
Protein Labeling: Attaching fluorescent probes or other reporter tags to proteins for use in imaging studies and various diagnostic assays.[1]
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1]
-
Biosensor Development: Immobilizing proteins onto surfaces for the creation of biosensors and other diagnostic platforms.[1]
Chemical Reaction and Mechanism
The crosslinking reaction with BMB is a two-step Michael addition. The first maleimide group reacts with a sulfhydryl group on one protein, and the second maleimide group reacts with a sulfhydryl group on another protein (or within the same protein for intramolecular crosslinking), forming stable thioether linkages.
Caption: Chemical reaction of BMB with two sulfhydryl-containing proteins.
Quantitative Data Summary
While the optimal conditions for crosslinking are highly dependent on the specific proteins involved, the following table summarizes generally recommended parameters for using this compound. Empirical testing is crucial to determine the optimal conditions for each specific experiment.[3]
| Parameter | Recommended Range/Value | Notes |
| BMB to Protein Molar Ratio | 2:1 to 20:1 (Crosslinker:Protein) | A 2- to 3-fold molar excess over the amount of sulfhydryl-containing protein is often sufficient.[3] Higher ratios may be needed for complex mixtures or less reactive cysteines, but can increase the risk of aggregation. |
| Protein Concentration | 0.1 - 5 mg/mL | The optimal concentration depends on the protein's molecular weight and solubility. A starting concentration of 0.1 mM is a good general guideline.[3] |
| Reaction Buffer | Phosphate, HEPES, MOPS, or Bicarbonate/Carbonate buffers | Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) as they will compete with the reaction. |
| pH | 6.5 - 7.5 | This pH range favors the specific reaction with sulfhydryl groups.[3] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur.[3] |
| Reaction Time | 30 minutes to 2 hours | Incubation for 1 hour at room temperature or 2 hours at 4°C is a common starting point.[3] Longer incubation times can be explored but may lead to increased non-specific reactions or protein degradation. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used to slow down the reaction and may be beneficial for sensitive proteins.[3] |
| Quenching Reagent | DTT, 2-Mercaptoethanol, Cysteine, or other free thiols | Add a final concentration of 10-50 mM to stop the reaction by consuming unreacted maleimide groups.[3] |
Experimental Protocol
This protocol provides a general procedure for crosslinking two proteins in solution using this compound.
Materials:
-
Purified proteins with free sulfhydryl groups
-
This compound (BMB)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching Solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 1 M cysteine in conjugation buffer)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Proteins:
-
Dissolve the protein(s) to be crosslinked in the conjugation buffer to a final concentration of 0.1-5 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT or TCEP. It is critical to remove the reducing agent before adding BMB, which can be done using a desalting column or dialysis.
-
-
Preparation of BMB Stock Solution:
-
Immediately before use, dissolve BMB in anhydrous DMSO or DMF to a concentration of 1-10 mM. BMB has low aqueous solubility, so preparing a concentrated stock in an organic solvent is necessary.
-
-
Crosslinking Reaction:
-
Add the BMB stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 2- to 20-fold molar excess is a good starting point. The final concentration of the organic solvent should ideally not exceed 10-15% to avoid protein denaturation.[3]
-
Mix the reaction solution gently and incubate for 1 hour at room temperature or for 2 hours at 4°C.[3] The reaction mixture may appear cloudy initially due to the low aqueous solubility of BMB, but it should become clearer as the reaction proceeds.[3]
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.[3]
-
-
Removal of Excess Reagents:
-
Remove excess BMB and quenching reagent by desalting or dialysis against an appropriate buffer for downstream applications.
-
-
Analysis of Crosslinked Products:
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The crosslinked proteins will migrate slower than the non-crosslinked monomers.
-
Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides and map the interaction sites.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of 1,4-Bis-maleimidobutane in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker technology used to attach the drug to the antibody is a critical component influencing the ADC's stability, efficacy, and safety profile. 1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinker that provides a stable, non-cleavable thioether bond upon reaction with free sulfhydryl groups.[1][2] This application note provides detailed protocols and illustrative data for the development of an ADC using BMB as a linker, targeting a hypothetical antigen, "Cancer-Specific Antigen X" (CSAX), expressed on the surface of the "CaX-1" cancer cell line.
Note: The quantitative data presented in this document is for illustrative purposes to demonstrate methodology and data presentation. Actual results will vary depending on the specific antibody, drug payload, and experimental conditions.
Chemical Structure and Properties of this compound (BMB)
-
Chemical Name: this compound
-
CAS Number: 28537-70-4[2]
-
Molecular Weight: 248.23 g/mol [2]
-
Spacer Arm Length: 10.9 Å[1]
-
Reactive Groups: Two maleimide (B117702) groups that react specifically with sulfhydryl groups (-SH) at pH 6.5-7.5 to form stable thioether bonds.[1]
Principle of BMB in ADC Development
The development of an ADC using BMB involves a three-step process:
-
Antibody Modification: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl groups. This step is critical for controlling the subsequent drug-to-antibody ratio (DAR).
-
Drug-Linker Synthesis: The BMB linker is first reacted with a drug molecule that has a suitable reactive group (e.g., a thiol) to form a drug-linker intermediate.
-
Conjugation: The maleimide group of the drug-linker intermediate is then reacted with the free sulfhydryl groups on the reduced antibody to form the final ADC.
Alternatively, the antibody can be reacted with BMB first, followed by the addition of a thiol-containing drug. However, the pre-formation of a drug-linker complex is often preferred to minimize antibody cross-linking.
Experimental Protocols
Part 1: Partial Reduction of the Monoclonal Antibody
This protocol describes the partial reduction of a monoclonal antibody (mAb) against CSAX to generate a controlled number of free sulfhydryl groups.
Materials:
-
Anti-CSAX monoclonal antibody (e.g., 10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.2)
-
Desalting columns (e.g., Sephadex G-25)
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) for sulfhydryl group quantification
Procedure:
-
Antibody Preparation: Prepare the anti-CSAX mAb at a concentration of 5 mg/mL in ice-cold Reduction Buffer.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (10 mM) in Reduction Buffer. To achieve a target DAR of approximately 4, add a 2.5-fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized for each antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle agitation.
-
Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with Reduction Buffer.
-
Sulfhydryl Quantification: Determine the concentration of free sulfhydryl groups using Ellman's Reagent according to the manufacturer's protocol. The number of thiols per antibody can be calculated to estimate the potential DAR.
Part 2: Synthesis of the Drug-BMB Intermediate
This protocol describes the synthesis of a hypothetical drug-BMB intermediate. The drug, "Toxin-SH," contains a free sulfhydryl group for reaction with one of the maleimide groups of BMB.
Materials:
-
This compound (BMB)
-
"Toxin-SH" (a hypothetical cytotoxic drug with a thiol group)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)
Procedure:
-
Dissolution: Dissolve BMB in DMF to a final concentration of 10 mM. Dissolve "Toxin-SH" in Reaction Buffer to a final concentration of 5 mM.
-
Reaction: Add a 2-fold molar excess of the BMB solution to the "Toxin-SH" solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the Drug-BMB intermediate.
-
Purification: Purify the Drug-BMB intermediate using reverse-phase HPLC.
Part 3: Conjugation of the Drug-BMB Intermediate to the Reduced Antibody
This protocol describes the final conjugation step to produce the ADC.
Materials:
-
Partially reduced anti-CSAX mAb (from Part 1)
-
Purified Drug-BMB intermediate (from Part 2)
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching Solution (e.g., 1 M N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Conjugation Reaction: To the solution of the partially reduced anti-CSAX mAb, add a 1.5-fold molar excess of the Drug-BMB intermediate per available sulfhydryl group.
-
Incubation: Incubate the reaction for 1 hour at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the initial amount of Drug-BMB intermediate. Incubate for 20 minutes at 4°C.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC. The ADC can be further purified to isolate specific DAR species using Hydrophobic Interaction Chromatography (HIC).[3]
Characterization of the BMB-linked ADC
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute of an ADC.[] It can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the concentrations of the antibody and the drug can be determined, and the DAR calculated.[5]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The peak areas of the different DAR species can be used to calculate the average DAR.[5]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for precise DAR determination.[]
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization of Anti-CSAX-BMB-Toxin ADC
| Characterization Method | Result |
| UV-Vis Spectroscopy | Average DAR = 3.8 |
| HIC-HPLC | DAR 0: 5%DAR 2: 20%DAR 4: 65%DAR 6: 10%Average DAR = 3.9 |
| Intact Mass Spectrometry | Predominant species observed correspond to DAR 4. |
In Vitro Cytotoxicity Assay
The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) on target and non-target cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed CaX-1 (CSAX-positive) and a CSAX-negative control cell line in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the anti-CSAX-BMB-Toxin ADC, a non-targeting control ADC, and the free "Toxin-SH" drug. Treat the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
IC50 Calculation: Plot the cell viability against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 2: Illustrative In Vitro Cytotoxicity of Anti-CSAX-BMB-Toxin ADC
| Compound | Cell Line | CSAX Expression | IC50 (nM) |
| Anti-CSAX-BMB-Toxin ADC | CaX-1 | Positive | 1.5 |
| Control Cell Line | Negative | > 1000 | |
| Non-targeting Control ADC | CaX-1 | Positive | > 1000 |
| "Toxin-SH" (Free Drug) | CaX-1 | Positive | 0.1 |
| Control Cell Line | Negative | 0.1 |
In Vivo Efficacy Study
The anti-tumor activity of the ADC is evaluated in a xenograft mouse model.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant CaX-1 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, anti-CSAX-BMB-Toxin ADC, non-targeting control ADC). Administer the treatments intravenously (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Calculate tumor growth inhibition (TGI).
Table 3: Illustrative In Vivo Efficacy of Anti-CSAX-BMB-Toxin ADC in a CaX-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) at Day 21 | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| Anti-CSAX-BMB-Toxin ADC | 1 | 95 | -3 |
| Anti-CSAX-BMB-Toxin ADC | 0.3 | 78 | +1 |
| Non-targeting Control ADC | 1 | 10 | +2 |
Visualizations
Caption: Workflow for the development of an ADC using this compound (BMB).
Caption: Conjugation reaction of a maleimide-activated drug with a reduced antibody.
Caption: Logical flow of an in vivo efficacy study for an ADC.
Conclusion
This compound is a valuable homobifunctional crosslinker for the development of stable, non-cleavable ADCs. The protocols outlined in this application note provide a framework for the synthesis, purification, and characterization of BMB-linked ADCs. The illustrative data highlights the key parameters, such as DAR, in vitro potency, and in vivo efficacy, that are essential for evaluating the therapeutic potential of a novel ADC. Successful ADC development requires careful optimization of each step, from antibody reduction to final purification, to ensure a homogeneous and effective therapeutic agent.
References
- 1. A B7-H4 targeting antibody-drug conjugate shows anti-tumor activity in PARPi and platinum resistant cancers with B7-H4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-Bis-maleimidobutane in Hydrogel Synthesis for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydrogels using 1,4-Bis-maleimidobutane as a crosslinking agent. The focus is on the creation of biocompatible and biodegradable hydrogels suitable for controlled drug delivery applications. The protocols and data presented are based on the principles of thiol-maleimide "click" chemistry, a highly efficient and specific reaction for bioconjugation and polymer network formation.
Introduction
This compound is a homobifunctional crosslinker containing two maleimide (B117702) groups. These maleimide groups react specifically and efficiently with thiol (sulfhydryl) groups via a Michael addition reaction to form stable, covalent thioether bonds. This reaction is highly selective and proceeds rapidly at or near physiological pH and temperature, making it an ideal method for in situ hydrogel formation for biomedical applications. The resulting hydrogels are biocompatible and can be designed to be biodegradable, offering significant potential for the sustained and targeted delivery of therapeutic agents.
Core Principles: Thiol-Maleimide Michael Addition
The formation of hydrogels using this compound relies on the Michael addition reaction between the maleimide groups of the crosslinker and thiol groups present on a polymer backbone. This reaction is a type of "click" chemistry, characterized by its high yield, specificity, and mild reaction conditions.[1]
The general reaction scheme involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring. This process is most efficient at neutral to slightly basic pH, where a sufficient concentration of the reactive thiolate anion is present.[1]
Applications in Drug Delivery
Hydrogels synthesized with this compound are particularly well-suited for drug delivery due to several key features:
-
In Situ Formation: The rapid and biocompatible nature of the thiol-maleimide reaction allows for the injectable delivery of precursor solutions that form a hydrogel depot directly at the target site.[2][3] This minimally invasive approach can improve patient compliance and therapeutic efficacy.
-
Controlled Release: The crosslinking density of the hydrogel, which can be controlled by the stoichiometry of the reactants, dictates the mesh size of the polymer network. This, in turn, influences the diffusion rate of encapsulated drugs, allowing for tunable and sustained release profiles.[4]
-
Biocompatibility: The use of biocompatible polymers such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid (HA) as the backbone, combined with the mild crosslinking chemistry, results in hydrogels with low immunogenicity and cytotoxicity.[5][6]
-
Biodegradability: By incorporating biodegradable linkages into the polymer backbone or using biodegradable polymers, the hydrogel can be designed to degrade over time, releasing its payload and being cleared from the body.[1]
Experimental Protocols
The following protocols are adapted from established methods for thiol-maleimide hydrogel synthesis and provide a framework for the preparation and characterization of hydrogels crosslinked with this compound.
Protocol 1: Synthesis of a Thiol-Functionalized Polymer (4-Arm PEG-Thiol)
This protocol describes the synthesis of a 4-arm polyethylene glycol (PEG) with terminal thiol groups, which will serve as the polymer backbone for the hydrogel.
Materials:
-
4-Arm PEG-OH (10 kDa)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Sodium hydrosulfide (B80085) (NaSH)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hydrochloric acid (HCl)
-
Dialysis tubing (3.5 kDa MWCO)
Procedure:
-
Tosylation of 4-Arm PEG-OH:
-
Dissolve 4-Arm PEG-OH (1 equivalent) in anhydrous DCM.
-
Add TEA (1.2 equivalents per hydroxyl group) to the solution and stir.
-
Slowly add a solution of TsCl (1.2 equivalents per hydroxyl group) in anhydrous DCM to the PEG solution.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate by rotary evaporation.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum. This yields 4-Arm PEG-Tosyl.
-
-
Thiolation of 4-Arm PEG-Tosyl:
-
Dissolve the 4-Arm PEG-Tosyl in deionized water.
-
Add a large excess of NaSH (e.g., 10 equivalents per tosyl group).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the solution to pH ~3 with HCl to protonate the thiol groups.
-
Extract the product into DCM.
-
Dry the organic phase with anhydrous MgSO₄, filter, and concentrate by rotary evaporation.
-
Precipitate the product in cold diethyl ether.
-
Collect the precipitate and dry under vacuum to obtain 4-Arm PEG-Thiol (4-Arm PEG-SH).
-
Characterize the final product using ¹H NMR to confirm the presence of thiol groups and the absence of tosyl groups.
-
Protocol 2: Hydrogel Formation with this compound
This protocol describes the in situ formation of a hydrogel by reacting the synthesized 4-Arm PEG-SH with this compound.
Materials:
-
4-Arm PEG-SH (from Protocol 1)
-
This compound (BMB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (e.g., a model protein like BSA or a specific drug)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of 4-Arm PEG-SH in PBS (pH 7.4). For example, a 10% w/v solution.
-
Prepare a stock solution of this compound in PBS (pH 7.4). The concentration should be calculated to achieve a 1:1 molar ratio of thiol groups to maleimide groups.
-
If encapsulating a therapeutic agent, dissolve it in the 4-Arm PEG-SH solution.
-
-
Hydrogel Formation:
-
In a sterile vial, rapidly mix equal volumes of the 4-Arm PEG-SH solution (containing the therapeutic agent, if applicable) and the this compound solution.
-
Vortex briefly to ensure homogeneous mixing.
-
Allow the mixture to stand at 37°C. Gelation should occur within minutes. The gelation time can be monitored by inverting the vial; the gel is formed when the solution no longer flows.
-
Protocol 3: Characterization of Hydrogel Properties
1. Swelling Ratio:
-
Prepare hydrogel discs of a known initial weight (W_initial).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and weigh them (W_swollen).
-
The swelling ratio (Q) is calculated as: Q = (W_swollen - W_initial) / W_initial.
2. Mechanical Properties (Rheology):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Perform a frequency sweep at a constant strain (e.g., 1%) to determine the viscoelastic properties of the hydrogel. A higher G' relative to G'' indicates a more elastic, solid-like hydrogel.
3. In Vitro Drug Release:
-
Place drug-loaded hydrogel discs in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, collect an aliquot of the release buffer and replace it with fresh buffer.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data
The following tables summarize representative quantitative data for hydrogels synthesized via thiol-maleimide chemistry. The data is based on a system using a 4-arm PEG-maleimide polymer and a dithiol crosslinker, which is expected to have similar properties to the 4-arm PEG-thiol and this compound system.
Table 1: Gelation Time and Mechanical Properties of Thiol-Maleimide Hydrogels
| Polymer Concentration (% w/v) | Gelation Time (minutes) | Young's Modulus (kPa) |
| 4 | ~5 | 1.5 ± 0.3 |
| 5 | ~3 | 3.2 ± 0.5 |
| 7.5 | ~1 | 8.5 ± 1.2 |
| 10 | <1 | 15.1 ± 2.0 |
Data adapted from a study on 4-arm PEG-maleimide hydrogels crosslinked with a dithiol peptide.[6] The Young's modulus was measured on swollen hydrogels.
Table 2: Swelling Properties of Thiol-Maleimide Hydrogels
| Polymer Concentration (% w/v) | Equilibrium Mass Swelling Ratio (Q_m) |
| 4 | ~150 |
| 5 | ~100 |
| 7.5 | ~60 |
| 10 | ~40 |
Data adapted from a study on 4-arm PEG-maleimide hydrogels.[6] A higher mass swelling ratio indicates a more loosely cross-linked network.
Table 3: In Vitro Release of a Model Protein (BSA) from a Thiol-Maleimide Hydrogel
| Time (hours) | Cumulative Release (%) |
| 24 | 25 ± 4 |
| 48 | 45 ± 6 |
| 72 | 62 ± 7 |
| 144 | 85 ± 9 |
Illustrative data based on typical release profiles from PEG-based hydrogels.
Visualizations
Signaling Pathways
Direct signaling pathway diagrams are not applicable to the chemical synthesis of hydrogels. However, the resulting hydrogel can be functionalized with bioactive molecules (e.g., peptides containing the RGD sequence) that can interact with cell surface receptors and trigger specific signaling pathways related to cell adhesion, proliferation, and differentiation.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the synthesis and characterization of drug-loaded hydrogels.
Caption: Thiol-Maleimide crosslinking reaction for hydrogel formation.
References
- 1. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable hydrogels for sustained release of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Bis-maleimidobutane for Surface Functionalization of Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 1,4-Bis-maleimidobutane (BMB) for the surface functionalization of various materials. BMB is a homobifunctional crosslinker containing two maleimide (B117702) groups separated by a 4-carbon aliphatic spacer. The maleimide groups react specifically and efficiently with thiol (sulfhydryl) groups at neutral pH (6.5-7.5) to form stable, covalent thioether bonds. This reactivity makes BMB a versatile tool for conjugating thiol-containing molecules, such as peptides, proteins, and drugs, to material surfaces for a wide range of applications in drug delivery, tissue engineering, and diagnostics.[1]
Principle of Thiol-Maleimide Chemistry
The functionalization of surfaces using BMB is based on the highly selective Michael addition reaction between a maleimide and a thiol. This "click" chemistry approach offers high reaction rates and specificity for thiols under mild, physiological conditions, allowing for the precise and selective conjugation of biomolecules via cysteine residues.[2] The resulting thioether linkage is stable under physiological conditions, ensuring the long-term presentation of the conjugated molecule on the material surface.
Applications in Material Science and Drug Development
The unique properties of BMB make it a valuable reagent in several advanced applications:
-
Drug Delivery Systems: BMB is used to functionalize nanoparticles (e.g., PLGA, gold, silica) and liposomes with targeting ligands such as peptides (e.g., RGD) or antibodies. This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues.[3][4]
-
Tissue Engineering: BMB can be used to crosslink hydrogels (e.g., collagen, PEG-based) to improve their mechanical properties and to immobilize bioactive molecules that promote cell adhesion and growth.[5][6][7]
-
Biosensors and Diagnostics: The covalent immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces using BMB is a common strategy for developing robust and sensitive diagnostic platforms.
-
Antibody-Drug Conjugates (ADCs): BMB can serve as a linker to conjugate potent cytotoxic drugs to monoclonal antibodies, a key strategy in targeted cancer therapy.[8][9][10]
Experimental Protocols
Here we provide detailed protocols for the surface functionalization of various materials using this compound.
General Workflow for Surface Functionalization
The overall process for surface functionalization with BMB and subsequent bioconjugation typically follows the steps outlined in the diagram below.
Protocol for Functionalization of Gold Surfaces
This protocol describes the functionalization of a gold surface with a thiol-containing peptide using BMB as a crosslinker.
Materials:
-
Gold-coated substrate
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
This compound (BMB)
-
Thiol-containing peptide (e.g., Cysteine-terminated RGD peptide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Surface Thiolation:
-
Clean the gold substrate with ethanol and dry under a stream of nitrogen.
-
Immerse the substrate in a 1% (v/v) solution of MPTMS in ethanol for 1 hour at room temperature.
-
Rinse the substrate thoroughly with ethanol and cure at 110°C for 30 minutes. This creates a self-assembled monolayer with exposed thiol groups.
-
-
BMB Activation:
-
Prepare a 10 mM solution of BMB in DMSO.
-
Immerse the thiolated gold substrate in the BMB solution for 2 hours at room temperature.
-
Rinse the substrate with DMSO and then with PBS to remove excess BMB.
-
-
Peptide Conjugation:
-
Prepare a 1 mg/mL solution of the thiol-containing peptide in Reaction Buffer.
-
Immerse the BMB-activated substrate in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with Reaction Buffer and then with deionized water to remove unbound peptide.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Protocol for Functionalization of Silica (B1680970) Nanoparticles
This protocol details the steps for functionalizing silica nanoparticles with a thiol-containing molecule.
Materials:
-
Silica Nanoparticles (SiNPs)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
This compound (BMB)
-
Thiol-containing molecule of interest
-
Ethanol, DMSO, PBS (pH 7.4), MES buffer (pH 6.0)
Procedure:
-
Amine Functionalization of SiNPs:
-
Disperse SiNPs in ethanol.
-
Add APTMS and stir overnight at room temperature.
-
Wash the amine-functionalized SiNPs (SiNPs-NH2) with ethanol by centrifugation and redispersion.
-
-
Thiolation of SiNPs-NH2:
-
Disperse SiNPs-NH2 in PBS.
-
Add a solution of SPDP in DMSO and react for 2 hours at room temperature to obtain SiNPs-SS-Py.
-
Purify the SiNPs-SS-Py by centrifugation.
-
Reduce the pyridyldithio groups to thiol groups by incubating with DTT in PBS for 30 minutes.
-
Purify the thiolated SiNPs (SiNPs-SH) by centrifugation and resuspend in degassed buffer.
-
-
BMB Activation of SiNPs-SH:
-
Disperse SiNPs-SH in PBS (pH 7.2).
-
Add a solution of BMB in DMSO (typically a 10-fold molar excess over available thiol groups) and react for 1 hour at room temperature.
-
Wash the BMB-activated SiNPs (SiNPs-Maleimide) extensively with PBS to remove unreacted BMB.
-
-
Conjugation of Thiol-Containing Molecule:
-
Disperse the SiNPs-Maleimide in a suitable reaction buffer (pH 6.5-7.5).
-
Add the thiol-containing molecule and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol) for 30 minutes.
-
Purify the functionalized SiNPs by centrifugation and resuspend in the desired buffer for storage or further use.
-
Quantitative Data on Functionalization Efficiency
The efficiency of thiol-maleimide conjugation is influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables summarize representative data for optimizing these parameters.
Table 1: Effect of Molar Ratio and Reaction Time on Conjugation Efficiency of a Peptide (cRGDfK) to Maleimide-Functionalized Nanoparticles. [3][11][12]
| Maleimide:Thiol Molar Ratio | Reaction Time (min) | Conjugation Efficiency (%) |
| 1:1 | 30 | ~60 |
| 2:1 | 30 | 84 ± 4 |
| 3:1 | 30 | ~90 |
| 5:1 | 30 | ~95 |
| 2:1 | 60 | ~85 |
| 2:1 | 120 | ~85 |
Reaction Conditions: 10 mM HEPES buffer, pH 7.0, room temperature.
Table 2: Effect of Molar Ratio and Reaction Time on Conjugation Efficiency of a Nanobody (11A4) to Maleimide-Functionalized Nanoparticles. [11]
| Maleimide:Thiol Molar Ratio | Reaction Time (h) | Conjugation Efficiency (%) |
| 2:1 | 2 | ~40 |
| 5:1 | 2 | 58 ± 12 |
| 10:1 | 2 | ~65 |
| 20:1 | 2 | ~70 |
| 5:1 | 1 | ~50 |
| 5:1 | 4 | ~60 |
Reaction Conditions: PBS, pH 7.4, room temperature.
Table 3: Influence of pH on Maleimide-Thiol Reaction Rate.
| pH | Relative Reaction Rate | Notes |
| 6.0 | Slower | Increased stability of maleimide group against hydrolysis. |
| 7.0 | Optimal | Good balance between reaction rate and maleimide stability.[1] |
| 8.0 | Faster | Increased rate of maleimide hydrolysis and potential for reaction with amines. |
Characterization of Functionalized Surfaces
Thorough characterization is crucial to confirm successful functionalization and to quantify the density of immobilized molecules.
Table 4: Common Techniques for Characterizing BMB-Functionalized Surfaces.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of nitrogen (from maleimide) and sulfur (from thiol). Can provide information on chemical states.[13][14] |
| Atomic Force Microscopy (AFM) | Surface topography and morphology. Can visualize changes in surface roughness and the presence of immobilized molecules.[15][16] |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity) upon functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds and functional groups, such as the C=O stretch of the maleimide ring and amide bonds of peptides. |
| Ellipsometry | Thickness of the functionalization layers on flat substrates. |
| Fluorescence Microscopy/Spectroscopy | If a fluorescently labeled thiol-containing molecule is used, this can confirm immobilization and provide a semi-quantitative measure of surface density. |
| Quartz Crystal Microbalance (QCM) | Real-time monitoring of mass changes on a sensor surface during the functionalization and conjugation steps. |
Signaling Pathway and Logical Relationships
Surfaces functionalized with bioactive ligands, such as the RGD peptide, can trigger specific cellular signaling pathways upon interaction with cells. The diagram below illustrates a simplified integrin-mediated signaling cascade initiated by cell adhesion to an RGD-functionalized surface.
This pathway illustrates how the physical interaction at the cell-material interface is translated into a cascade of intracellular signals that ultimately dictate cellular behavior, such as adhesion, spreading, proliferation, and survival.[17][18][19] The ability to control these responses through surface functionalization is a cornerstone of modern biomaterial design and drug delivery.
References
- 1. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinking of collagen gels by transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. wilhelm-lab.com [wilhelm-lab.com]
- 14. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. longdom.org [longdom.org]
- 16. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RGD Peptide Cell-Surface Display Enhances the Targeting and Therapeutic Efficacy of Attenuated Salmonella-mediated Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Thioether Bonds with 1,4-Bis-maleimidobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation and drug development. Its structure features two maleimide (B117702) groups at either end of a 4-carbon aliphatic spacer, allowing for the formation of stable, covalent thioether bonds with sulfhydryl (-SH) groups.[1] This reaction, a Michael addition, is highly specific for thiols, particularly those in cysteine residues of proteins and peptides, within a pH range of 6.5-7.5.[2][3] The resulting thioether linkage is non-cleavable under physiological conditions, providing a robust connection for various applications.[4]
BMB is instrumental in stabilizing protein-protein interactions, elucidating protein quaternary structure, and constructing antibody-drug conjugates (ADCs).[3][5] Its defined spacer arm length of 10.9 Å makes it a valuable tool for studying spatial arrangements of proteins and their complexes.[2] These application notes provide detailed protocols and technical guidance for the effective use of BMB in creating stable thioether bonds for research and therapeutic development.
Core Chemistry: The Maleimide-Thiol Reaction
The fundamental reaction involves the nucleophilic attack of a thiol group on the electron-deficient carbon-carbon double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable succinimidyl thioether linkage.[4] The reaction is highly efficient and proceeds under mild conditions, making it ideal for working with sensitive biological molecules.[6] Notably, the reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH, ensuring high chemoselectivity.[4]
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Thiol [label="Thiol Group\n(-SH from Cysteine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Maleimide [label="Maleimide Group\n(from BMB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thioether [label="Stable Thioether Bond\n(Succinimidyl Thioether)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiol -> Thioether [label="Michael Addition\n(pH 6.5-7.5)"]; Maleimide -> Thioether; } iox Caption: Mechanism of Thioether Bond Formation.
Quantitative Data Summary
The efficiency of the crosslinking reaction with BMB is influenced by several factors, including the molar ratio of BMB to the protein, reaction temperature, and incubation time. The following tables provide a summary of key quantitative parameters for using BMB.
| Property | Value | Reference |
| Molecular Weight | 248.23 g/mol | [6] |
| Spacer Arm Length | 10.9 Å | [2] |
| Reactive Groups | Maleimide | [2] |
| Target Functional Group | Sulfhydryl (-SH) | [2] |
| Optimal pH Range | 6.5 - 7.5 | [4] |
| Solubility | Soluble in DMF, DMSO | [2] |
| Storage | 2-8°C | [6] |
Table 1: Physicochemical Properties of this compound (BMB).
| Parameter | Recommended Condition | Notes | Reference |
| BMB:Protein Molar Ratio | 2:1 to 20:1 (empirical optimization recommended) | A 2-fold molar excess is a good starting point. Higher ratios may be needed for complex mixtures or to drive the reaction to completion. | [4] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor intermolecular crosslinking. | |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the reaction and for sensitive proteins. | [4] |
| Incubation Time | 1 hour at Room Temperature or 2 hours at 4°C | Longer incubation times may be necessary for lower concentrations of reactants. | [4] |
| Quenching Agent | Free thiol-containing reagents (e.g., β-mercaptoethanol, dithiothreitol (B142953) (DTT), L-cysteine) | Added in excess to cap unreacted maleimide groups and stop the reaction. |
Table 2: Recommended Reaction Conditions for Protein Crosslinking with BMB.
Experimental Protocols
Protocol 1: General Protein Crosslinking with BMB
This protocol describes a general procedure for crosslinking sulfhydryl-containing proteins in solution using BMB.
Materials:
-
This compound (BMB)
-
Protein of interest (containing accessible cysteine residues)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffer at pH 6.5-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1M β-mercaptoethanol, DTT, or L-cysteine in conjugation buffer.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP or DTT and incubate for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
BMB Solution Preparation:
-
Immediately before use, dissolve BMB in DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Crosslinking Reaction:
-
Add the BMB stock solution to the protein solution to achieve the desired final molar ratio (e.g., a 2 to 20-fold molar excess of BMB over the protein).
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess BMB and quenching reagent by dialysis or using a desalting column.
-
Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
-
Protocol 2: Creating an Antibody-Drug Conjugate (ADC) using BMB
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via BMB.
Materials:
-
Antibody (e.g., IgG)
-
Thiol-containing cytotoxic drug
-
This compound (BMB)
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.0
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.2
-
Reducing Agent: TCEP
-
Quenching Solution: 10 mM N-acetylcysteine
-
Organic Solvent: DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in reduction buffer to a concentration of 5-10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP to selectively reduce the interchain disulfide bonds in the hinge region.
-
Incubate for 1-2 hours at 37°C.
-
Remove TCEP using a desalting column, exchanging the antibody into conjugation buffer.
-
-
BMB-Drug Linker Formation (Pre-conjugation):
-
In a separate reaction, react a molar excess of BMB with the thiol-containing drug in a 1:1 molar ratio in a mixture of conjugation buffer and DMSO (to ensure solubility of the drug).
-
Incubate for 1-2 hours at room temperature. This step creates a maleimide-activated drug.
-
-
Conjugation of Activated Drug to Antibody:
-
Add the BMB-activated drug to the reduced antibody at a 5- to 10-fold molar excess.
-
Incubate for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Add N-acetylcysteine to quench any unreacted maleimide groups.
-
Purify the ADC from unreacted drug, BMB, and quenching agent using size-exclusion chromatography.
-
-
Characterization:
Application Example: Probing the ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[9] A key interaction in this pathway is the binding of MEK1/2 to ERK1/2, which leads to the phosphorylation and activation of ERK.[9] BMB can be used to study this interaction by crosslinking MEK and ERK proteins that have been engineered to contain cysteine residues at their interface.
By introducing cysteine mutations at specific sites in MEK1 and ERK2, BMB can be used to covalently trap the transient interaction between these two kinases. The resulting crosslinked complex can then be analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the MEK-ERK dimer would be observed. Further analysis by mass spectrometry can identify the specific crosslinked peptides, confirming the proximity of the engineered cysteine residues and providing valuable structural information about the protein-protein interface.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Crosslinking Efficiency | - Insufficient free sulfhydryl groups.- Hydrolysis of the maleimide group.- Incorrect BMB:protein molar ratio.- Inactive BMB. | - Ensure complete reduction of disulfide bonds and removal of reducing agent.- Maintain pH between 6.5 and 7.5.- Optimize the molar ratio of BMB to protein.- Use freshly prepared BMB solution. |
| Protein Aggregation/Precipitation | - High protein concentration.- Excessive crosslinking.- Low solubility of the crosslinker. | - Perform the reaction at a lower protein concentration.- Reduce the BMB:protein molar ratio or incubation time.- Ensure BMB is fully dissolved in DMSO/DMF before adding to the aqueous protein solution. The final DMSO/DMF concentration should typically not exceed 10-15%.[4] |
| Non-specific Crosslinking | - Reaction pH is too high (>8.0), leading to reaction with amines. | - Maintain the reaction pH within the optimal range of 6.5-7.5. |
| Difficulty in Analyzing Results | - Heterogeneous crosslinked products.- Inefficient detection method. | - Optimize reaction conditions to favor either intramolecular or intermolecular crosslinking.- Use sensitive analytical techniques like mass spectrometry for detailed characterization of crosslinked species. |
Table 3: Troubleshooting Guide for BMB Crosslinking.
Conclusion
This compound is a versatile and reliable crosslinking reagent for creating stable thioether bonds between sulfhydryl-containing molecules. By carefully controlling the reaction conditions, researchers can effectively utilize BMB for a wide range of applications, from fundamental studies of protein structure and interactions to the development of targeted therapeutics like ADCs. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of BMB-mediated conjugation strategies.
References
- 1. Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER/K-link-Leveraging a native protein linker to probe dynamic cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated ERK Signaling Is One of the Major Hub Signals Related to the Acquisition of Radiotherapy-Resistant MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precise Readout of MEK1 Proteoforms upon MAPK Pathway Modulation by Individual Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,4-Bis-maleimidobutane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent that plays a important role in polymer chemistry and the development of advanced materials for biomedical applications.[1] Its structure, featuring two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer, allows it to form stable covalent bonds with sulfhydryl (thiol) groups via a Michael addition reaction.[1][2] This specific reactivity makes BMB an invaluable tool for crosslinking polymers, synthesizing novel polymeric architectures, and modifying polymer surfaces.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in polymer chemistry.
Application Notes
Crosslinking Agent for Hydrogels and Elastomers
This compound is widely used as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers.[1] In the presence of polymers containing thiol groups, BMB forms a stable three-dimensional network, converting linear or branched polymers into a crosslinked hydrogel or elastomer.[3] The density of this network, which can be controlled by the concentration of BMB, dictates the material's properties such as swelling ratio, stiffness, and degradation rate.[3]
Key Advantages:
-
High Specificity: The maleimide-thiol reaction is highly specific, especially at a pH range of 6.5-7.5, which minimizes side reactions with other functional groups like amines.[2][5]
-
Stable Linkage: The resulting thioether bond is stable under physiological conditions.[2]
-
Tunable Properties: The mechanical and swelling properties of the resulting polymer network can be tuned by varying the concentration of BMB.[3]
Monomer for Polyimide Synthesis
BMB can serve as a monomer in polymerization reactions to create high-performance thermosetting polyimides, often referred to as bismaleimide (B1667444) (BMI) resins.[1] These polymers are known for their excellent thermal stability, mechanical strength, and low dielectric constant.[5][6] One synthetic route involves the 1,4-addition (Michael addition) of nucleophilic monomers, such as diamines or alkoxybenzenes, to the double bonds of the maleimide groups.[5]
Key Features of BMB-based Polyimides:
-
High Thermal Stability: The resulting polyimides exhibit high decomposition temperatures.[5][6]
-
Good Mechanical Properties: These polymers can be fabricated into films and fibers with excellent tensile strength.[2]
-
Processability: In some cases, the incorporation of BMB can lead to polyimides with improved solubility in organic solvents, facilitating their processing.[5]
Surface Modification for Biomedical Applications
The reactivity of the maleimide groups of BMB is harnessed for the surface modification of various polymer substrates, which is a critical step in the development of materials for biomedical applications such as tissue engineering and drug delivery.[4][7] By introducing maleimide groups to a polymer surface, it becomes "activated" for the covalent immobilization of thiol-containing biomolecules, such as peptides (e.g., RGD sequences for cell adhesion) and proteins.[1][8]
Workflow for Surface Modification:
-
Surface Activation: A polymer surface is first treated to introduce reactive groups (e.g., amines or hydroxyls).
-
BMB Conjugation: The surface is then reacted with BMB, which covalently attaches via one of its maleimide groups, leaving the other available for further reaction.
-
Biomolecule Immobilization: A thiol-containing biomolecule is then introduced and covalently bonds to the surface-bound maleimide group.
This strategy allows for precise control over the surface chemistry of a material, enabling the creation of bioactive interfaces that can promote specific cellular responses like adhesion, proliferation, and differentiation.[8]
Quantitative Data
The concentration of the crosslinking agent is a critical parameter that influences the properties of the resulting polymer network. The following table summarizes the effect of crosslinker concentration on the swelling and mechanical properties of hydrogels. While this data is for a poly(ethylene glycol) diacrylate (PEGDA) crosslinker in a polyacrylamide (PAAm) hydrogel, the trends are representative of what would be expected when using this compound in a thiol-ene crosslinking system.
| Crosslinker Concentration (% w/v) | Young's Modulus (kPa) | Swelling Ratio (%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.5 | 1.8 ± 0.3 | 1550 ± 50 | 150 ± 10 | 15 ± 2 |
| 1.0 | 4.2 ± 0.5 | 1200 ± 40 | 350 ± 20 | 12 ± 2 |
| 2.0 | 9.5 ± 1.2 | 800 ± 30 | 800 ± 50 | 10 ± 1 |
| 4.0 | 22.1 ± 2.5 | 500 ± 20 | 1800 ± 100 | 8 ± 1 |
Data adapted from a study on PAAm-PEGDA hydrogels. The general trend of increasing modulus and decreasing swelling with higher crosslinker concentration is applicable to BMB-crosslinked systems.[9]
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Ene Hydrogel using this compound
This protocol describes the formation of a hydrogel by crosslinking a thiol-functionalized polymer with BMB.
Materials:
-
Thiol-functionalized polymer (e.g., 4-arm PEG-SH, 10 kDa)
-
This compound (BMB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Polymer Solution: Dissolve the thiol-functionalized polymer in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Prepare BMB Solution: Dissolve BMB in a minimal amount of DMSO and then dilute with PBS (pH 7.4) to the desired final concentration (e.g., to achieve a 1:1 molar ratio of thiol to maleimide groups).
-
Hydrogel Formation: Mix the polymer and BMB solutions in a 1:1 volume ratio. Vortex briefly to ensure homogeneity.
-
Gelation: Allow the mixture to stand at room temperature. Gelation should occur within minutes to an hour, depending on the concentration and reactivity of the components.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and degradation profile.
Protocol 2: Synthesis of a Polyimide using this compound
This protocol is adapted from a general procedure for the synthesis of polyimides via Michael addition.
Materials:
-
This compound (BMB)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Trifluoromethanesulfonic acid (TfOH) as a catalyst
Procedure:
-
Prepare Monomer Mixture: In a Schlenk tube under an argon atmosphere, combine BMB (1.0 mmol) and the aromatic diamine (1.0 mmol) in m-cresol (0.25 mL).
-
Prepare Catalyst Solution: In a separate Schlenk tube, prepare a 240 mM solution of TfOH in m-cresol.
-
Initiate Polymerization: Add the TfOH solution (0.10 mmol) to the monomer mixture.
-
Reaction: Tightly seal the Schlenk tube and stir the mixture at 100 °C for 2.5 hours.
-
Precipitation: Cool the reaction mixture in an ice bath. Dilute the viscous solution with an appropriate solvent (e.g., CH2Cl2) and then pour it into a beaker of vigorously stirred methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: The molecular weight, thermal stability, and mechanical properties of the resulting polyimide can be determined using techniques such as GPC, TGA, and tensile testing.
Protocol 3: Surface Modification of a Polymer Film with BMB for Cell Adhesion
This protocol outlines the steps to functionalize a polymer surface with BMB and then immobilize a cell-adhesive peptide.
Materials:
-
Polymer film with surface amine groups (e.g., plasma-treated polylactic acid)
-
This compound (BMB)
-
Thiol-containing peptide (e.g., Cys-Arg-Gly-Asp, CRGD)
-
Phosphate-buffered saline (PBS), pH 7.2
-
DMSO
Procedure:
-
Prepare BMB Solution: Dissolve BMB in DMSO to make a 10 mM stock solution. Dilute to 1 mM in PBS (pH 7.2) immediately before use.
-
Surface Activation with BMB: Immerse the amine-functionalized polymer film in the 1 mM BMB solution and react for 1 hour at room temperature with gentle agitation.
-
Washing: Rinse the film thoroughly with PBS to remove any unreacted BMB.
-
Prepare Peptide Solution: Dissolve the CRGD peptide in PBS (pH 7.2) to a concentration of 1 mg/mL.
-
Peptide Immobilization: Immerse the BMB-activated film in the peptide solution and react for 2 hours at room temperature.
-
Final Washing: Wash the film extensively with PBS to remove non-covalently bound peptide.
-
Cell Seeding: The functionalized surface is now ready for cell culture experiments. Sterilize the film (e.g., with 70% ethanol (B145695) and UV irradiation) before seeding cells.
Visualizations
Caption: Workflow for polymer surface modification with BMB for enhanced cell adhesion.
Caption: Thiol-maleimide crosslinking reaction using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fire.tc.faa.gov [fire.tc.faa.gov]
- 3. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Bis-maleimidobutane (BMB) Crosslinking
Welcome to the technical support center for 1,4-Bis-maleimidobutane (BMB) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for BMB crosslinking?
A1: The optimal reaction time for BMB crosslinking is system-dependent and requires empirical determination. A common starting point is to incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C[1]. However, the ideal time can vary based on factors such as protein concentration, buffer composition, and the desired degree of crosslinking. For reactions involving larger proteins or nanoparticles, the reaction may proceed more slowly[2]. It is highly recommended to perform a time-course experiment to identify the optimal incubation period for your specific application.
Q2: What is the ideal pH for the BMB crosslinking reaction?
A2: The optimal pH range for the reaction between the maleimide (B117702) groups of BMB and sulfhydryl groups (-SH) is 6.5-7.5[1][3]. Within this pH range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines[1]. At pH values above 7.5, the reactivity towards primary amines increases, and the maleimide groups are more susceptible to hydrolysis, which renders them unreactive[1].
Q3: What molar ratio of BMB to protein should I use?
A3: A general recommendation is to use a 2- to 3-fold molar excess of BMB over the sulfhydryl-containing protein[1]. However, the optimal ratio can be influenced by the number of available cysteine residues and steric hindrance. For instance, a study on maleimide-functionalized nanoparticles found that a 2:1 maleimide to thiol molar ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. Therefore, it is advisable to test a range of molar ratios to find the most efficient one for your specific system.
Q4: How can I quench the BMB crosslinking reaction?
A4: The reaction can be stopped by adding a quenching solution containing a small molecule with a free sulfhydryl group. Common quenching agents include L-cysteine, dithiothreitol (B142953) (DTT), or β-mercaptoethanol. These reagents will react with any unreacted maleimide groups on the BMB, preventing further crosslinking. A typical quenching procedure involves adding the quenching agent at a final concentration of 10-50 mM and incubating for 15 minutes at room temperature[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinking | Suboptimal Reaction Time: The incubation period may be too short for the reaction to proceed to completion. | Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time for your specific proteins and concentrations. |
| Incorrect pH: The reaction buffer pH is outside the optimal range of 6.5-7.5. | Ensure your reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range. Phosphate-buffered saline (PBS) is a commonly used buffer. | |
| Presence of Reducing Agents: Buffers containing DTT or β-mercaptoethanol will compete with protein thiols for reaction with BMB. | Remove all thiol-containing reducing agents from your protein sample before adding BMB. This can be achieved through dialysis, desalting columns, or buffer exchange. | |
| Hydrolysis of BMB: The maleimide groups on BMB can hydrolyze and become inactive, especially at pH > 7.5 or during prolonged storage in aqueous solutions. | Always prepare BMB stock solutions fresh in an organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the crosslinking. Avoid storing BMB in aqueous solutions. | |
| Oxidized Sulfhydryl Groups: The cysteine residues on your protein may be oxidized and not available for reaction. | If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP. Ensure the reducing agent is subsequently removed before adding BMB. | |
| Incorrect Molar Ratio: The concentration of BMB may be too low for efficient crosslinking. | Titrate the molar ratio of BMB to your protein. Start with a 2- to 3-fold molar excess and test higher ratios if crosslinking is inefficient. | |
| Protein Precipitation/Aggregation | Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates. | Reduce the reaction time, decrease the molar excess of BMB, or lower the protein concentration. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. |
| Low Aqueous Solubility of BMB: BMB has low solubility in water, which can cause the reaction solution to appear cloudy and may lead to protein precipitation. | The cloudiness often clears as the reaction progresses. To improve initial solubility, the BMB stock solution in DMSO can be gently warmed or sonicated before addition. Ensure the final DMSO concentration does not exceed 10-15% to maintain protein solubility[1]. | |
| Non-specific Crosslinking | Reaction with Primary Amines: At pH values above 7.5, BMB can start to react with primary amines (e.g., lysine (B10760008) residues). | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure specificity for sulfhydryl groups[1]. |
| Inconsistent Results | Instability of BMB Stock: Repeated freeze-thaw cycles of the BMB stock solution can lead to degradation and reduced efficiency. | Aliquot the BMB stock solution after preparation and store at -20°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. |
Experimental Protocols
General Protocol for Protein Crosslinking with BMB
This protocol provides a starting point for crosslinking two sulfhydryl-containing proteins. Optimization of protein and crosslinker concentrations, as well as reaction time, is recommended.
Materials:
-
Protein(s) containing free sulfhydryl groups
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
This compound (BMB)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M L-cysteine in PBS, pH 7.2
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein(s) in Conjugation Buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
If the protein's sulfhydryl groups are not free (i.e., are in disulfide bonds), reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
BMB Stock Solution Preparation:
-
Immediately before use, dissolve BMB in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve 2.5 mg of BMB in 1 mL of DMSO.
-
-
Crosslinking Reaction:
-
Add the BMB stock solution to the protein solution to achieve the desired final concentration (e.g., a 2-fold molar excess over the protein). For a 0.1 mM protein solution, this would be a final BMB concentration of 0.2 mM.
-
Note: The solution may appear cloudy initially due to the low aqueous solubility of BMB. This usually resolves as the reaction proceeds[1].
-
Incubate the reaction mixture. As a starting point, incubate for 1 hour at room temperature or 2 hours at 4°C [1]. To optimize, test various time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM L-cysteine.
-
Incubate for 15 minutes at room temperature to quench any unreacted BMB.
-
-
Analysis:
-
Analyze the crosslinked products using techniques such as SDS-PAGE (under non-reducing conditions), size-exclusion chromatography, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for BMB crosslinking.
Caption: Troubleshooting logic for low crosslinking efficiency.
References
Technical Support Center: Troubleshooting Low Yield in 1,4-Bis-maleimidobutane Conjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing 1,4-Bis-maleimidobutane (BMB) conjugation reactions. The following sections address common challenges that lead to low conjugate yields and offer actionable solutions in a structured question-and-answer format.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during BMB conjugation, providing potential causes and solutions.
Q1: Why is my final conjugate yield consistently low?
A1: Low yield in a this compound conjugation can stem from several factors. The most common issues include hydrolysis of the maleimide (B117702) groups, oxidation of the target sulfhydryl groups, suboptimal reaction conditions (like pH), interference from buffer components or reducing agents, and instability of the final conjugate.[1][2][3] A systematic review of each step in your protocol is necessary to identify the root cause.[3]
Q2: How can I prevent the hydrolysis of the maleimide groups on my BMB linker?
A2: Maleimide groups are susceptible to hydrolysis in aqueous solutions, which renders them inactive for conjugation.[4][5] This hydrolysis is accelerated at higher pH values (above 7.5).[4][6] To minimize this issue:
-
Prepare Fresh Solutions: Dissolve BMB in an anhydrous solvent like DMSO or DMF immediately before use.[7]
-
Control pH: Maintain the reaction pH in the optimal range of 6.5-7.5.[1][8]
-
Storage: Avoid storing maleimide linkers in aqueous buffers for extended periods.[2][5] Short-term storage should be at a slightly acidic pH (6.0-6.5) at 4°C.[1] Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity.[4]
Q3: My protein/peptide has disulfide bonds. How should I prepare it for conjugation?
A3: Maleimides react specifically with free sulfhydryl (-SH) groups, not with the disulfide bonds (S-S) that stabilize protein structures.[6][9] Therefore, you must reduce these bonds to generate reactive thiols before conjugation.[6][10]
-
TCEP Reduction: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and effective over a wide pH range.[1] While some older protocols suggest it doesn't need to be removed, recent studies show TCEP can react directly with maleimides, so its removal is recommended for optimal yield.[11][12]
-
DTT Reduction: Dithiothreitol (DTT) is a strong reducing agent but contains thiol groups itself.[1] Therefore, any excess DTT must be removed before adding the BMB linker to prevent it from competing with your target molecule.[1][6] Removal can be accomplished using a desalting column.[1]
Q4: What are the optimal reaction conditions (pH, temperature, time) for BMB conjugation?
A4: Reaction conditions are critical for a successful conjugation.
-
pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][13] Below pH 6.5, the reaction rate slows significantly.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines.[6]
-
Temperature and Time: A common starting point is to incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1][7] The ideal time may vary depending on the specific molecules being conjugated, so a time-course experiment is recommended to determine the optimal duration for your system.[1]
Q5: What buffer should I use for the conjugation reaction?
A5: The choice of buffer is critical. You must use buffers that are free of extraneous nucleophiles that can compete with the target thiol groups.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Tris buffers (at the correct pH) are commonly used.[7]
-
Buffers to Avoid: Crucially, avoid buffers containing primary amines (e.g., Tris or glycine) and thiols (e.g., DTT or beta-mercaptoethanol) as these will compete with your target molecules for reaction with the maleimide groups.[6][14]
-
Additives: To prevent re-oxidation of thiols, it is highly recommended to degas your buffers and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]
Q6: My protein is precipitating after conjugation. What is happening and how can I fix it?
A6: Protein precipitation or aggregation is a common issue, often caused by an increase in the hydrophobicity of the protein after conjugation.[3] Excessively high molar ratios of the linker to the protein can exacerbate this problem.[15]
-
Lower Protein Concentration: Performing the reaction at a lower protein concentration can reduce the chances of intermolecular aggregation.[3][15]
-
Optimize Molar Ratio: Empirically test different molar ratios of BMB to your protein. A high excess of the crosslinker is not always better and can lead to precipitation.[15]
-
Buffer Screening: Screen different buffer formulations, as incorrect pH or ionic strength can contribute to protein instability.[3]
Q7: How can I confirm that the conjugation was successful and how do I purify the final product?
A7: After the reaction, you need to verify the result and purify the conjugate.
-
Quenching: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.[1]
-
Purification: The most common method for removing excess BMB and other small molecules is size-exclusion chromatography (SEC), often using a desalting column.[1][10]
-
Analysis: The success of the conjugation can be analyzed using techniques like SDS-PAGE, which will show a shift in the molecular weight of the cross-linked products, and mass spectrometry (MS) for precise mass determination.[15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your this compound conjugation protocol.
| Parameter | Recommended Range/Value | Notes | Citations |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. | [1][6][13] |
| BMB:Thiol Molar Ratio | 2:1 to 20:1 | Highly dependent on the specific molecules. Start with a 10-20 fold excess and optimize. | [1][4][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Slower reaction at 4°C may be beneficial for sensitive proteins. | [1][7] |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Optimal time should be determined empirically via a time-course study. | [1][7] |
| EDTA Concentration | 1 - 5 mM | Chelates metal ions to prevent thiol oxidation. | [1] |
| TCEP Molar Excess (for reduction) | 2 - 10 fold over disulfide bonds | A common starting point for reducing protein disulfide bonds. | [1] |
| DTT Molar Excess (for reduction) | 10 - 100 fold over protein | Excess DTT must be removed prior to adding BMB. | [1] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the general procedure for reducing disulfide bonds in a protein sample prior to conjugation.
-
Prepare your protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]
-
Using TCEP (Recommended):
-
Using DTT:
Protocol 2: General this compound (BMB) Conjugation
This protocol outlines a general workflow for crosslinking thiol-containing molecules.
-
Immediately prior to use, dissolve the BMB linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7]
-
Combine your thiol-containing molecules (e.g., two different proteins, or one protein for intramolecular crosslinking) in a suitable reaction buffer (e.g., PBS, pH 7.2 with 1-5 mM EDTA).
-
Add the BMB stock solution to the protein solution to achieve the desired final molar ratio (e.g., a 10-fold molar excess of BMB over total thiol concentration).[1]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]
-
(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine, to react with any excess maleimide groups.[1]
-
Proceed immediately with purification of the conjugate.[1]
Protocol 3: Purification of the Conjugate
This protocol describes the removal of excess crosslinker and other small molecules from the reaction mixture.
-
Equilibrate a size-exclusion chromatography (SEC) or desalting column (e.g., PD-10) with a suitable storage buffer (e.g., PBS).[1]
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate according to the manufacturer's instructions. The larger, conjugated protein will elute first in the void volume, while the smaller, unreacted BMB and other reagents will be retained and elute later.[1][11]
-
Collect the protein-containing fractions.
-
Analyze the purified conjugate for purity and concentration. Store appropriately (e.g., at 4°C for short-term or -20°C/-80°C for long-term).[7]
Visualizations
The following diagrams illustrate key workflows and concepts in BMB conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: Desired reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
how to improve solubility of 1,4-Bis-maleimidobutane in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 1,4-Bis-maleimidobutane (BMB).
Troubleshooting Guide: Improving BMB Solubility in Aqueous Buffers
Researchers often encounter solubility issues with this compound (BMB) in aqueous buffers due to its hydrophobic nature. This guide provides a step-by-step protocol and troubleshooting tips to achieve a homogenous reaction mixture for successful bioconjugation.
Issue: Precipitate formation or cloudy solution when adding BMB to an aqueous buffer.
Cause: this compound is poorly soluble in water and aqueous buffers. Direct addition of solid BMB or a highly concentrated stock solution to the reaction buffer can lead to immediate precipitation.
Solution: The Co-Solvent Method
The most effective method for dissolving BMB for use in aqueous reactions is to first prepare a concentrated stock solution in a water-miscible organic solvent and then add it to the aqueous buffer.
Experimental Protocol: Preparing and Using a BMB Stock Solution
-
Reagent Preparation:
-
BMB Stock Solution: Immediately before use, weigh out the required amount of BMB and dissolve it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 5-20 mM. For example, to prepare a 20 mM stock solution of BMB (Molecular Weight: 248.23 g/mol ), dissolve 2.5 mg in 0.5 mL of DMSO or DMF.
-
Reaction Buffer: Prepare a sulfhydryl-free buffer with a pH between 6.5 and 7.5. Common choices include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. The maleimide (B117702) group's reactivity and stability are optimal within this pH range.[1][2] It is also recommended to include 5-10 mM EDTA in the buffer to prevent the oxidation of sulfhydryl groups.
-
-
Reaction Setup:
-
Dissolve your thiol-containing molecule (e.g., protein, peptide) in the reaction buffer.
-
While gently vortexing the protein solution, add the BMB stock solution dropwise to achieve the desired final concentration.
-
-
Important Considerations:
-
Final Co-Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept to a minimum to avoid denaturation of proteins. For most proteins, a final concentration of 10-15% (v/v) is well-tolerated.[1][2] However, the sensitivity of proteins to organic solvents can vary, so it is advisable to perform preliminary tests if working with a new protein.
-
Cloudy Appearance: It is common for the reaction mixture to appear cloudy or opalescent upon the addition of the BMB stock solution due to its low aqueous solubility.[1][2] This initial cloudiness often clears as the crosslinker reacts with the thiol groups on the target molecule.
-
Aiding Solubilization: Gentle warming or sonication of the reaction mixture can help to improve the initial solubility of BMB.[1][2]
-
Troubleshooting Tips:
| Problem | Possible Cause | Suggested Solution |
| Persistent heavy precipitate | BMB concentration is too high for the amount of co-solvent. | Increase the total reaction volume to lower the final BMB concentration. Alternatively, increase the percentage of the organic co-solvent, ensuring it remains within the tolerance limit of your protein. |
| The pH of the buffer is outside the optimal range. | Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal maleimide reactivity and stability. | |
| Reaction fails to proceed despite a cloudy solution | Hydrolysis of the maleimide groups. | Prepare the BMB stock solution immediately before use. Avoid storing BMB in solution for extended periods. Maleimide groups are susceptible to hydrolysis, especially at pH values above 8.0. |
| Insufficiently reduced sulfhydryl groups on the target molecule. | Ensure that the thiol groups on your protein or peptide are fully reduced before initiating the crosslinking reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum aqueous solubility of this compound?
Q2: What is the optimal pH for crosslinking reactions with BMB?
A2: The optimal pH range for the reaction between the maleimide groups of BMB and sulfhydryl groups is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for thiols. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also exhibit some reactivity towards primary amines.
Q3: Can I prepare a stock solution of BMB in water?
A3: No, due to its poor aqueous solubility, preparing a stock solution of BMB in water is not recommended as it will not dissolve to a useful concentration. Anhydrous DMSO or DMF are the preferred solvents for stock solutions.
Q4: My protein is sensitive to DMSO. What are my options?
A4: If your protein is sensitive to even low concentrations of DMSO, you have a few options:
-
Minimize DMSO Concentration: Use the highest possible concentration of your BMB stock solution to minimize the volume added to your reaction.
-
Test Alternative Co-solvents: While less common, other water-miscible organic solvents could be tested for compatibility with your protein.
-
Use a Water-Soluble Alternative: Consider using a water-soluble homobifunctional maleimide crosslinker. These crosslinkers incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), which renders them soluble in aqueous buffers without the need for organic co-solvents.
Q5: Are there water-soluble alternatives to BMB?
A5: Yes, several water-soluble homobifunctional maleimide crosslinkers are commercially available. These are excellent alternatives for applications where organic solvents must be avoided or when working with sensitive biological molecules. The most common strategy to impart water solubility is the incorporation of a polyethylene glycol (PEG) spacer arm.
Water-Soluble Homobifunctional Maleimide Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features |
| BM(PEG)2 (1,8-Bismaleimido-diethyleneglycol) | 308.29 | 14.7 | Water-soluble due to the PEG spacer. Reduces the potential for aggregation of the conjugate.[3][4] |
| BM(PEG)3 (1,11-Bismaleimido-triethyleneglycol) | 352.34 | 17.8 | Increased spacer arm length and water solubility compared to BM(PEG)2.[5] |
| DTME (Dithiobismaleimidoethane) | 312.37 | 13.3 | Contains a cleavable disulfide bond in the spacer arm, allowing for the reversal of the crosslink with reducing agents. Requires dissolution in an organic solvent like DMSO or DMF.[6] |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and decision-making, the following diagrams illustrate the key workflows.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BM(PEG)2 (1,8-双马来酰亚胺基-二甘醇) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thermo Scientific BM(PEG)2 (1,8-bismaleimido-diethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 6. DTME Crosslinker - DTME - ProteoChem [proteochem.com]
preventing non-specific binding of 1,4-Bis-maleimidobutane
Welcome to the technical support center for 1,4-Bis-maleimidobutane (BMB), a homobifunctional sulfhydryl-reactive crosslinker. This guide provides troubleshooting advice and detailed protocols to help you minimize non-specific binding and achieve optimal results in your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of BMB and why does it occur?
A1: Non-specific binding refers to the unintended interaction of the BMB crosslinker with molecules or surfaces other than the target sulfhydryl (-SH) groups on your biomolecules of interest. This can lead to high background signals, protein aggregation, and inaccurate results.
Primary Causes:
-
Reaction with Non-Target Groups: While the maleimide (B117702) group of BMB reacts predominantly with free sulfhydryls at a pH of 6.5-7.5, it can also react with primary amines (e.g., lysine (B10760008) residues) at higher pH levels (>7.5).[1][2]
-
Hydrolysis: The maleimide groups can hydrolyze and become non-reactive, especially at alkaline pH, which can interfere with the efficiency of your conjugation.[1][2]
-
Hydrophobic Interactions: The alkyl spacer arm of BMB can participate in non-specific hydrophobic interactions with proteins or other surfaces.[3][4]
-
Ionic Interactions: Charged regions on your biomolecules or surfaces can interact non-specifically with the crosslinker or target proteins.[3][5]
Q2: How can I detect non-specific binding in my experiment?
A2: It is crucial to include proper controls to identify the source and extent of non-specific binding.
Recommended Controls:
-
"No Sulfhydryl" Control: Run the crosslinking reaction with a protein or molecule that lacks free sulfhydryl groups. Any binding observed here is likely non-specific.
-
"No Crosslinker" Control: Prepare a sample with all components except BMB to assess baseline aggregation or interaction.
-
Analyte Over Bare Surface: In surface-based assays (like SPR), flow your analyte over a sensor surface without the immobilized ligand to measure direct non-specific surface binding.[5]
Analytical Techniques:
-
SDS-PAGE: Compare the banding patterns of your crosslinked sample with controls. Smearing, high molecular weight aggregates, or unexpected bands can indicate non-specific crosslinking.
-
Western Blotting: Use specific antibodies to detect if your target protein is forming unintended conjugates. High background can also be a sign of non-specific binding.[6]
-
Mass Spectrometry: To precisely identify which residues are being modified by the crosslinker.
Q3: What are the most effective blocking and quenching strategies?
A3: A combination of quenching excess crosslinker and blocking non-specific surface interactions is often the most effective approach.
-
Quenching: After the intended crosslinking reaction has occurred, "quench" the reaction by adding a small molecule with a free sulfhydryl to cap any unreacted maleimide groups. This prevents them from reacting non-specifically in subsequent steps. Common quenching agents include L-cysteine, Dithiothreitol (DTT), or β-mercaptoethanol.[1]
-
Blocking: To prevent hydrophobic and ionic interactions, especially in immunoassays or surface-based experiments, use blocking agents. These molecules coat non-specific binding sites. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or non-ionic surfactants like Tween-20.[3][5][7]
Troubleshooting Guide
This guide addresses common problems encountered during BMB crosslinking experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Assay (e.g., ELISA, Western Blot) | 1. Excess BMB or conjugated protein binding non-specifically to surfaces. 2. Inadequate washing steps. | 1. Add a quenching agent (e.g., 20-50 mM L-cysteine) for 15 minutes after the conjugation reaction.[1] 2. Incorporate a blocking agent like 1% BSA in your buffers.[3][5] 3. Increase the number and duration of wash steps. Use a buffer containing a non-ionic surfactant like 0.05% Tween-20.[6][7] 4. Purify the conjugate using desalting columns or dialysis to remove excess crosslinker before the assay.[1] |
| Protein Aggregation/Precipitation After Adding BMB | 1. BMB concentration is too high, causing extensive and uncontrolled crosslinking. 2. Protein is unstable in the chosen conjugation buffer. 3. Hydrophobic nature of the crosslinker reducing protein solubility. | 1. Optimize the molar ratio of BMB to your protein. Start with a lower ratio (e.g., 2- to 10-fold molar excess) and titrate up.[7] 2. Ensure the buffer pH is optimal for your protein's solubility and the maleimide reaction (pH 6.5-7.5).[1][2] 3. Increase the ionic strength of the buffer by adding NaCl to reduce non-specific electrostatic interactions.[3][5] 4. Consider using a more hydrophilic, PEGylated crosslinker if solubility issues persist.[4] |
| Low or No Crosslinking Efficiency | 1. Presence of competing sulfhydryl compounds (e.g., DTT, β-mercaptoethanol) in the buffer. 2. Incorrect buffer pH (too low or too high). 3. Hydrolysis of maleimide groups before reaction. 4. Insufficient free sulfhydryls on the target protein. | 1. Remove all extraneous sulfhydryl-containing reagents before adding BMB, for example, by using a desalting column.[1][2] 2. Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide-sulfhydryl reactivity.[1][2] 3. Always prepare the BMB stock solution fresh in an anhydrous solvent like DMSO and add it to the reaction immediately.[7] 4. If necessary, reduce disulfide bonds in your protein using a non-sulfhydryl reducing agent like TCEP and remove it before crosslinking.[2] |
Experimental Protocols & Data
Protocol 1: Two-Step Quenching Strategy for BMB Conjugation
This protocol is designed to first conjugate Molecule A (containing a sulfhydryl) with BMB and then, after removing excess BMB, conjugate it to Molecule B (also containing a sulfhydryl). A final quenching step is included to cap any remaining reactive maleimides.
Methodology:
-
Protein Preparation: Dissolve your sulfhydryl-containing protein (Molecule A) in a conjugation buffer (e.g., PBS, pH 7.2) free of extraneous sulfhydryls.
-
BMB Addition: Add a 2- to 10-fold molar excess of freshly prepared BMB to the protein solution.[7]
-
First Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted BMB using a desalting column or dialysis. This step is critical to prevent homo-conjugation of Molecule B.
-
Second Protein Addition: Add your second sulfhydryl-containing protein (Molecule B) to the purified A-BMB conjugate.
-
Second Incubation: Incubate for another 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., L-cysteine or DTT) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Final Analysis: The final conjugate is now ready for purification and downstream analysis.
Quantitative Guide for Blocking and Quenching Agents
The optimal concentration and conditions should be determined empirically for each specific system.
| Agent | Type | Typical Final Concentration | Purpose | Notes |
| L-Cysteine | Quenching | 10 - 50 mM | Reacts with and caps (B75204) unreacted maleimide groups. | Add after conjugation is complete.[1] |
| DTT / β-mercaptoethanol | Quenching | 10 - 50 mM | Same as L-Cysteine. | Can reduce disulfide bonds if present.[1] |
| Bovine Serum Albumin (BSA) | Blocking | 0.1% - 1% (w/v) | Prevents non-specific binding of proteins to surfaces (e.g., microplates, membranes) by blocking hydrophobic/ionic sites. | Commonly used in assay buffers (ELISA, Western Blot).[3][5] |
| Tween-20 | Blocking | 0.05% - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions. | Often included in wash buffers.[3][7] |
| Glycine / Tris | Blocking | 20 - 100 mM | Blocks non-specific binding sites, can quench amine-reactive groups if pH is >7.5. | Useful in buffers where primary amines are not part of the specific reaction. |
Troubleshooting Logic Flowchart
Use this flowchart to diagnose the cause of non-specific binding in your experiment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. youtube.com [youtube.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. arp1.com [arp1.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1,4-Bis-maleimidobutane (BMB) for Protein Conjugation
Welcome to the technical support center for 1,4-Bis-maleimidobutane (BMB) crosslinker applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation protocols and to offer solutions for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BMB) and what is it used for?
A1: this compound (BMB) is a homobifunctional crosslinking reagent.[1][2][3] It contains two maleimide (B117702) groups at either end of a 4-carbon spacer arm.[2] BMB is primarily used to covalently link two molecules that contain sulfhydryl (-SH) groups, which are found in the amino acid cysteine.[1][2][4] This makes it a valuable tool for studying protein structures and interactions by crosslinking cysteine residues within a single protein or between different proteins.[1][2][5]
Q2: What is the optimal molar excess of BMB for protein conjugation?
A2: The optimal molar excess of BMB must be determined empirically for each specific application.[1][6] However, a general starting point is a 2 to 3-fold molar excess of BMB over the sulfhydryl-containing protein.[1] For a more controlled reaction, starting with a 10-20 fold molar excess of the maleimide linker relative to the protein is also a common practice that can be optimized.[7] The ideal ratio depends on factors such as protein concentration, the number of available cysteine residues, and the desired degree of conjugation.[8]
Q3: What are the ideal reaction conditions for BMB conjugation?
A3: The reaction between maleimides and sulfhydryl groups is most efficient and specific at a pH range of 6.5-7.5.[1][2][4][7][9][10] At a pH below 6.5, the reaction rate decreases.[7] Above pH 7.5, the maleimide group can lose its specificity and start reacting with primary amines, such as the side chain of lysine (B10760008).[1][7][9][10] Additionally, the rate of maleimide hydrolysis increases at higher pH, which inactivates the crosslinker.[7][9][11][12] The reaction is typically incubated for 1 hour at room temperature or for 2 hours at 4°C.[1]
Q4: How should I prepare and store BMB solutions?
A4: BMB has low aqueous solubility.[1] It is recommended to first dissolve BMB in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][7][13] This stock solution should be prepared immediately before use, as maleimides are susceptible to hydrolysis in aqueous solutions.[7][9] For storage, BMB powder should be kept under inert gas at <0°C.[2] Unused stock solutions in organic solvents should be stored at -25°C and used only once to avoid freeze-thaw cycles that can decrease efficiency.[13]
Q5: How can I stop the conjugation reaction?
A5: The reaction can be quenched by adding a substance with a free sulfhydryl group.[1][10] Common quenching agents include L-cysteine, dithiothreitol (B142953) (DTT), or β-mercaptoethanol at a final concentration of 10-50mM.[1][13] The quenching reaction is typically allowed to proceed for 15 minutes at room temperature.[1]
Q6: How do I remove excess, unreacted BMB after conjugation?
A6: Excess BMB and quenching reagents can be removed using methods such as desalting columns or dialysis.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during protein conjugation with BMB.
Problem: Low or No Conjugation Efficiency
Q: My conjugation yield is very low. What are the possible causes and how can I fix it?
A: Several factors can lead to poor conjugation efficiency. Below is a breakdown of potential causes and their solutions.
| Potential Cause | Explanation & Solution |
| Incorrect Molar Ratio | The concentration of BMB may be too low for efficient crosslinking. Solution: Increase the molar excess of BMB in a stepwise manner (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein.[7] |
| Hydrolyzed BMB | The maleimide groups on BMB are susceptible to hydrolysis in aqueous solutions, especially at pH > 8, rendering them inactive.[1][7][9] Solution: Always prepare BMB stock solutions in a dry organic solvent (DMSO or DMF) immediately before use.[1][7] Avoid storing BMB in aqueous buffers. |
| Oxidized or Inaccessible Cysteines | The target cysteine residues on your protein may have formed disulfide bonds with each other or be buried within the protein's structure, making them unavailable for reaction.[7][10] Solution: Pre-treat your protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[1][7] A 10-100 fold molar excess of TCEP incubated for 20-30 minutes at room temperature is a good starting point.[7] Ensure TCEP is removed before adding BMB, for example by using a desalting column.[1][7] |
| Incorrect pH | The reaction is highly pH-dependent. The optimal range is 6.5-7.5.[1][7][9] Solution: Ensure your reaction buffer is within the recommended pH range. Prepare fresh buffer and verify the pH before starting the experiment. |
| Interfering Substances | Buffers containing extraneous sulfhydryl compounds (e.g., DTT, β-mercaptoethanol) will compete with the protein's cysteines for reaction with BMB.[1] Solution: Use a non-interfering buffer such as Phosphate Buffered Saline (PBS). Ensure all buffers are free from thiols. |
Problem: Protein Precipitation During Conjugation
Q: My protein is precipitating after adding the BMB solution. Why is this happening?
A: Protein precipitation is a common issue and can often be resolved with adjustments to the protocol.
| Potential Cause | Explanation & Solution |
| Low BMB Solubility | BMB is not very soluble in water. Adding a concentrated stock solution can cause it to precipitate, which may co-precipitate your protein.[1] Solution: Add the BMB stock solution to the protein solution slowly while gently vortexing. The solution may appear cloudy initially but should clear as the reaction proceeds.[1] Gentle heating or sonication can also help improve initial solubility.[1] |
| High Organic Solvent Concentration | While DMSO or DMF are necessary to dissolve BMB, high final concentrations of these solvents can denature and precipitate some proteins.[1] Solution: Keep the final concentration of the organic solvent as low as possible, typically not exceeding 10-15% of the total reaction volume.[1] |
Problem: Off-Target Reactions and Conjugate Instability
Q: I suspect the conjugation is not specific to cysteine residues or my conjugate is not stable. What could be the cause?
A: Specificity and stability are key to successful conjugation. Here are some factors to consider.
| Potential Cause | Explanation & Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to a loss of selectivity.[1][7][9] Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[1][7][9] At pH 7, the reaction with sulfhydryls is about 1000 times faster than with amines.[1][9] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed between the maleimide and cysteine is potentially reversible in the presence of other thiols, such as glutathione (B108866) in vivo.[7] This can lead to the transfer of the conjugated molecule to other targets. Solution: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable form by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[7] Monitor the ring-opening by mass spectrometry. |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring.[7][14] Solution: This is a base-dependent mechanism.[14] If this rearrangement is desired for increased stability, the reaction can be performed at pH 7.4 and incubated for an extended period (e.g., 24 hours) to facilitate the conversion.[7] |
Experimental Protocols
General Protocol for Protein-Protein Conjugation using BMB
This protocol provides a starting point for crosslinking two different proteins (Protein A and Protein B), each containing at least one free cysteine.
1. Materials and Reagents:
-
Protein A and Protein B
-
This compound (BMB)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2
-
(Optional) Reducing Agent: TCEP solution
-
Quenching Solution: 1M L-cysteine HCl
-
Desalting columns
2. Procedure:
-
Protein Preparation: Dissolve proteins in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]
-
(Optional) Reduction of Disulfide Bonds: If the proteins have internal disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP.[7] Incubate for 30 minutes at room temperature.[1] Remove TCEP using a desalting column equilibrated with Conjugation Buffer.
-
BMB Stock Solution Preparation: Immediately before use, dissolve BMB in DMSO or DMF to create a 20 mM stock solution. For example, dissolve 2.5 mg of BMB in 500 µL of DMSO.[1][13]
-
Conjugation Reaction:
-
This can be a one-step or two-step process. A two-step process is often preferred to reduce the formation of homodimers of Protein A.
-
Step 1 (Activation of Protein A): Add a 10-20 fold molar excess of the BMB stock solution to Protein A.[7] Incubate for 1 hour at room temperature.
-
Remove excess, unreacted BMB using a desalting column.
-
Step 2 (Conjugation to Protein B): Immediately add the BMB-activated Protein A to Protein B at an equimolar ratio. Incubate for 1 hour at room temperature or 2 hours at 4°C.[1]
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[1] Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm crosslinking and determine efficiency.
Quantification of Conjugation Efficiency
Several methods can be used to assess the efficiency of the conjugation reaction:
-
SDS-PAGE: Compare the band patterns of the starting proteins and the final reaction mixture. A successful conjugation will result in a new band of higher molecular weight corresponding to the Protein A-BMB-Protein B conjugate. The intensity of the bands can be used for semi-quantitative analysis.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact mass of the resulting conjugate, confirming the successful crosslinking.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion or reverse-phase HPLC can be used to separate the conjugate from the unreacted proteins and quantify the relative amounts of each species.[7]
-
Flow Cytometry: If one of the proteins is fluorescently labeled, flow cytometry can be a powerful tool to quantify the conjugation efficiency on a cell surface or bead.[15][16]
-
Western Blot: This method can provide a quantitative assessment of protein bioconjugation, especially when combined with tags like HaloTag that allow for a molecular weight shift upon binding.[17]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. BMB Crosslinker ≥95% | 28537-70-4 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein–Antibody Conjugates (PACs) – A Plug-and-Play Strategy for Covalent Conjugation and Targeted Intracellular Delivery of Pristine Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 1,4-Bis-maleimidobutane (BMB)
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted 1,4-Bis-maleimidobutane (BMB) in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound (BMB)?
A1: Quenching unreacted BMB is a critical step to prevent unwanted side reactions. Since BMB is a homobifunctional crosslinker with two reactive maleimide (B117702) groups, any unreacted BMB can lead to non-specific crosslinking of other thiol-containing molecules in your sample, resulting in protein aggregation, loss of biological activity, and inconsistent results. Quenching deactivates the unreacted maleimide groups, ensuring the stability and homogeneity of your final conjugate.
Q2: What are the most common quenching agents for BMB reactions?
A2: The most common quenching agents are small molecules containing a free thiol (-SH) group. These include L-cysteine, 2-mercaptoethanol (B42355) (β-ME), and dithiothreitol (B142953) (DTT). These agents react rapidly with the maleimide groups of BMB, forming a stable thioether bond and effectively capping them.
Q3: What is the optimal pH for the quenching reaction?
A3: The quenching reaction should be performed at a pH between 6.5 and 7.5.[1] This pH range is optimal for the specific and efficient reaction between the thiol group of the quenching agent and the maleimide group of BMB.[1] At a pH above 8.0, maleimides can react with primary amines (e.g., lysine (B10760008) residues), and the rate of hydrolysis of the maleimide ring increases, leading to non-reactive maleamic acid.[1]
Q4: How can I confirm that the quenching reaction is complete?
A4: The completion of the quenching reaction can be assessed using analytical techniques such as HPLC or mass spectrometry to detect the absence of unreacted BMB. A functional assay can also be performed to ensure that no further crosslinking occurs after the quenching step. Additionally, colorimetric assays using reagents like Ellman's reagent can be used to quantify the amount of remaining free thiols after the reaction, which can indirectly indicate the consumption of the maleimide groups.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crosslinking Efficiency Before Quenching | Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is maintained within the pH range of 6.5-7.5 for efficient maleimide-thiol conjugation.[1] |
| Presence of Interfering Substances: The reaction buffer contains primary amines (e.g., Tris) or other thiol-containing compounds. | Use non-amine containing buffers such as PBS or HEPES. Avoid buffers containing thiols other than your target molecule.[3] | |
| Hydrolysis of BMB: The BMB stock solution was prepared in an aqueous buffer and stored, leading to hydrolysis of the maleimide groups. | Prepare BMB stock solutions fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[1] | |
| Oxidation of Thiols on the Target Molecule: Free sulfhydryl groups on the protein have oxidized to form disulfide bonds. | Reduce disulfide bonds using a reducing agent like TCEP before adding BMB. TCEP does not need to be removed prior to the maleimide reaction. If using DTT, it must be removed before adding BMB.[4] | |
| Protein Precipitation During or After Quenching | High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve BMB is too high for the protein's stability. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10-15%.[1] |
| Protein Aggregation due to Over-Crosslinking: The molar ratio of BMB to the protein is too high, leading to excessive intermolecular crosslinking. | Optimize the BMB:protein molar ratio. Start with a lower ratio (e.g., 2:1 to 5:1) and empirically determine the optimal ratio for your specific application. | |
| Ineffective Quenching: The quenching agent was not added in sufficient excess or for a long enough duration. | Ensure the quenching agent is added at a final concentration of 10-50 mM and incubated for at least 15 minutes at room temperature.[1] | |
| Intra- vs. Intermolecular Crosslinking Issues | Uncontrolled Crosslinking: The reaction conditions favor one type of crosslinking over the other, contrary to the experimental goal. | To favor intramolecular crosslinking, use dilute protein solutions and a higher molar excess of BMB. To favor intermolecular crosslinking, use more concentrated protein solutions and a lower molar excess of BMB. |
| Inconsistent Results Between Batches | Variability in Reagent Preparation or Reaction Conditions: Inconsistent preparation of BMB or quenching agent solutions, or variations in reaction time, temperature, or pH. | Standardize all protocols, including reagent preparation and reaction parameters. Prepare fresh solutions of BMB and quenching agents for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted BMB
-
Perform the BMB Crosslinking Reaction:
-
Dissolve your protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.[1]
-
If necessary, reduce any disulfide bonds in your protein with TCEP.
-
Prepare a fresh stock solution of BMB in anhydrous DMSO or DMF.[1]
-
Add the desired molar excess of the BMB stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Prepare the Quenching Solution:
-
Prepare a concentrated stock solution (e.g., 0.5 M) of the chosen quenching agent (L-cysteine, 2-mercaptoethanol, or DTT) in an appropriate buffer.
-
-
Quench the Reaction:
-
Purification:
-
Remove the excess quenching agent and other small molecules from the crosslinked protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Quantitative Data Summary
| Quenching Agent | Recommended Final Concentration | Recommended Incubation Time | Notes |
| L-Cysteine | 10-50 mM | 15 minutes at room temperature | A common and effective quenching agent. |
| 2-Mercaptoethanol (β-ME) | 10-50 mM | 15 minutes at room temperature | Has a strong odor and should be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-50 mM | 15 minutes at room temperature | A strong reducing agent; ensure its addition is only for quenching and not before the crosslinking reaction. |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TH [thermofisher.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 1,4-Bis-maleimidobutane (BMB) Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Bis-maleimidobutane (BMB) for crosslinking reactions. The information focuses on the critical impact of temperature on reaction efficiency and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound (BMB) crosslinking reaction?
A1: The optimal temperature for a BMB crosslinking reaction depends on the sensitivity of the molecules being conjugated and the desired reaction time. Generally, reactions are performed at either room temperature (20-25°C) or at 4°C.[1]
-
Room Temperature (20-25°C): This temperature facilitates faster reaction kinetics, with typical incubation times ranging from 30 minutes to 2 hours.[1] A study on maleimide-functionalized nanoparticles showed a conjugation efficiency of 84 ± 4% after just 30 minutes at room temperature.[2][3]
-
4°C (Refrigerated): Lower temperatures are recommended for sensitive proteins to minimize potential degradation. However, the reaction rate is significantly slower, often requiring overnight incubation (8-16 hours) to achieve high conjugation efficiency.[1]
Q2: How does temperature affect the speed of the maleimide-thiol reaction?
A2: The maleimide-thiol reaction is temperature-dependent. Increasing the temperature accelerates the reaction rate. For instance, a reaction that takes 1-2 hours at room temperature may require overnight incubation at 4°C to reach a similar level of completion.[1] While higher temperatures (e.g., 37°C) can further increase the reaction speed, they may not be suitable for all biomolecules due to the risk of denaturation or increased side reactions.
Q3: Can elevated temperatures lead to side reactions or reduced efficiency with BMB?
A3: Yes, elevated temperatures can negatively impact the reaction in several ways:
-
Maleimide (B117702) Hydrolysis: The maleimide groups on BMB are susceptible to hydrolysis, especially at pH values above 7.5.[1] This hydrolysis rate increases with temperature, leading to the inactivation of the crosslinker before it can react with the target thiol.
-
Protein Denaturation: For protein crosslinking, temperatures above the protein's stable range can lead to denaturation, altering its structure and potentially masking the target sulfhydryl groups.
-
Increased Side Reactions: At pH levels above 7.5, the reactivity of maleimides with primary amines increases, which can lead to non-specific crosslinking. This competitive reaction becomes more significant at higher temperatures.[1]
-
Maleimide Homopolymerization: At elevated temperatures (above 150°C), maleimides can undergo homopolymerization, which is an irreversible side reaction that can interfere with the desired crosslinking.[4]
Q4: How does temperature affect the stability of BMB in storage and in solution?
A4: Temperature is a critical factor for the stability of BMB and other maleimide-containing reagents.
-
Long-Term Storage: For long-term storage, BMB should be stored desiccated at 4°C or colder.[1]
-
Stock Solutions: It is highly recommended to prepare stock solutions of BMB in an anhydrous solvent like DMSO or DMF immediately before use.
-
Aqueous Solutions: Maleimide groups have limited stability in aqueous solutions. Storing maleimide-functionalized nanoparticles at 20°C for 7 days resulted in an almost 40% loss of reactivity, whereas storage at 4°C for the same period led to only a ~10% decrease.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no crosslinking yield | Reaction temperature is too low for the incubation time. | If reacting at 4°C, ensure an extended incubation time (e.g., overnight). For faster results, consider increasing the temperature to room temperature if your molecules are stable. |
| Hydrolysis of BMB due to prolonged incubation at room temperature or elevated temperature. | Prepare fresh BMB stock solution. Avoid unnecessarily long incubation times at room temperature. If elevated temperatures are used, shorten the reaction time accordingly. Ensure the pH is maintained between 6.5 and 7.5. | |
| Inconsistent results between experiments | Fluctuations in ambient laboratory temperature. | Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature for all experiments. |
| Pre-reaction storage of BMB at room temperature. | Always store BMB desiccated at 4°C or below. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. | |
| Formation of unexpected high-molecular-weight aggregates | Non-specific reactions at elevated temperatures. | If using temperatures above room temperature, consider reducing the temperature and extending the incubation time. Ensure the pH does not exceed 7.5 to minimize reaction with amines. |
| Loss of protein activity after crosslinking | Protein denaturation at elevated reaction temperatures. | Perform the crosslinking reaction at a lower temperature (e.g., 4°C). If a faster reaction is needed at room temperature, minimize the incubation time. |
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[1] |
| Room Temperature (20-25°C) | 1-2 hours | Faster reaction kinetics.[1] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |
Table 2: Impact of Storage Temperature on Maleimide Reactivity
| Storage Temperature | Storage Duration | Approximate Loss of Reactivity |
| 4°C | 7 days | ~10% |
| 20°C | 7 days | ~40% |
| (Data adapted from a study on maleimide-functionalized nanoparticles)[2][3] |
Experimental Protocols
Detailed Protocol for Protein-Protein Crosslinking using this compound (BMB)
This protocol provides a general procedure for crosslinking two proteins containing free sulfhydryl groups. Optimal conditions may need to be determined empirically.
Materials:
-
Protein A and Protein B with free sulfhydryl groups
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
This compound (BMB)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Cysteine or DTT in conjugation buffer
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain thiols and does not need to be removed before the maleimide reaction. If using DTT, it must be removed by a desalting column before adding BMB.
-
-
BMB Stock Solution Preparation:
-
Immediately before use, dissolve BMB in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve 2.5 mg of BMB in 1 mL of DMSO.
-
-
Crosslinking Reaction:
-
Combine equimolar amounts of Protein A and Protein B in a reaction tube.
-
Add the BMB stock solution to the protein mixture to achieve a final BMB concentration that is in molar excess to the total protein concentration. A 2- to 10-fold molar excess of BMB over protein is a common starting point.
-
Incubate the reaction mixture under one of the following conditions:
-
Room Temperature: 1 hour
-
4°C: 2-4 hours (or overnight for potentially higher efficiency with sensitive proteins)
-
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted BMB.
-
-
Purification:
-
Remove excess non-reacted and quenched BMB by using a desalting column or dialysis.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in a new band corresponding to the combined molecular weight of Protein A and Protein B.
-
Visualizations
Caption: Experimental workflow for BMB crosslinking.
Caption: Troubleshooting logic for low BMB reaction yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. kinampark.com [kinampark.com]
- 4. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 1,4-Bis-maleimidobutane and Other Bismaleimide Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design of stable and effective protein conjugates, from antibody-drug conjugates (ADCs) to reagents for studying protein-protein interactions. Among the various classes of crosslinkers, homobifunctional bismaleimides are widely utilized for their high specificity towards sulfhydryl groups found in cysteine residues. This guide provides an objective comparison of 1,4-Bis-maleimidobutane (BMB) with other commonly used bismaleimide (B1667444) crosslinkers, supported by experimental data to inform your selection process.
Bismaleimide crosslinkers are characterized by two maleimide (B117702) groups at either end of a spacer arm. These maleimide moieties react specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[1] This high specificity allows for the controlled conjugation of proteins and other biomolecules.[2][3] The primary difference between various bismaleimide crosslinkers lies in the length and nature of their spacer arm, which can influence the efficiency of crosslinking, the stability of the resulting conjugate, and the overall hydrophobicity of the molecule.[1]
Quantitative Comparison of Bismaleimide Crosslinkers
The choice of a bismaleimide crosslinker is often dictated by the desired distance between the conjugated molecules. The spacer arm length is a critical parameter that can be precisely controlled by selecting the appropriate crosslinker. Below is a summary of the key quantitative data for this compound (BMB) and two other commonly used bismaleimide crosslinkers: Bis(maleimido)ethane (BMOE) and Bis(maleimido)hexane (BMH).
| Parameter | This compound (BMB) | Bis(maleimido)ethane (BMOE) | Bis(maleimido)hexane (BMH) |
| Spacer Arm Length (Å) | 10.9[2] | 8.0[2] | 16.1[2] |
| Molecular Weight ( g/mol ) | 248.23 | 220.18 | 276.34 |
| Reactivity | High, specific for sulfhydryls at pH 6.5-7.5[1] | High, specific for sulfhydryls at pH 6.5-7.5[1] | High, specific for sulfhydryls at pH 6.5-7.5 |
| Solubility | Low aqueous solubility; requires organic co-solvent (e.g., DMSO, DMF)[1] | Low aqueous solubility; requires organic co-solvent (e.g., DMSO, DMF)[1] | Low aqueous solubility; requires organic co-solvent (e.g., DMSO, DMF) |
| Bond Stability | Stable, non-cleavable thioether bond[1] | Stable, non-cleavable thioether bond[1] | Stable, non-cleavable thioether bond |
While all three crosslinkers exhibit the same high reactivity towards sulfhydryl groups, the variation in their spacer arm lengths allows for a systematic approach to studying protein structure and interactions.[1] By comparing the crosslinking efficiency of BMOE, BMB, and BMH, researchers can infer the intramolecular or intermolecular distances between cysteine residues.[1]
Experimental Protocols
To effectively compare the performance of different bismaleimide crosslinkers, a standardized experimental protocol is essential. The following is a general methodology for a comparative protein crosslinking experiment.
Protocol: Comparative Analysis of Protein Crosslinking Efficiency
Objective: To quantitatively compare the crosslinking efficiency of this compound (BMB), Bis(maleimido)ethane (BMOE), and Bis(maleimido)hexane (BMH) in a model protein system.
Materials:
-
Model protein with accessible sulfhydryl groups (e.g., reduced Bovine Serum Albumin or a cysteine-engineered antibody fragment)
-
This compound (BMB)
-
Bis(maleimido)ethane (BMOE)
-
Bis(maleimido)hexane (BMH)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Quenching Solution: 1 M N-acetylcysteine or Cysteine-HCl
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
SDS-PAGE apparatus and reagents
-
Densitometry software for gel analysis
-
HPLC system with a suitable column for protein separation (optional)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat the protein with a 10-fold molar excess of TCEP in conjugation buffer for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column.
-
Adjust the protein concentration to a working concentration (e.g., 1 mg/mL) in conjugation buffer.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, prepare 10 mM stock solutions of BMB, BMOE, and BMH in DMSO or DMF.
-
-
Crosslinking Reaction:
-
Set up parallel reactions for each crosslinker.
-
To the protein solution, add the crosslinker stock solution to achieve a final molar excess of crosslinker to protein (e.g., 10:1, 20:1, 50:1). It is crucial to test a range of ratios to determine the optimal condition.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-fold molar excess over the crosslinker to stop the reaction by consuming any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinking Efficiency:
-
SDS-PAGE Analysis:
-
Analyze the reaction products by non-reducing SDS-PAGE.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Quantify the band intensities corresponding to the monomeric (uncrosslinked) and dimeric/oligomeric (crosslinked) protein species using densitometry software.
-
Calculate the crosslinking efficiency as the percentage of the crosslinked protein relative to the total protein.
-
-
HPLC Analysis (Optional):
-
Separate the reaction products using size-exclusion or reverse-phase HPLC.
-
Integrate the peak areas corresponding to the monomeric and crosslinked protein species to quantify the crosslinking yield.
-
-
Visualizing the Crosslinking Process
To better understand the workflow and the chemical reactions involved, the following diagrams are provided.
Conclusion
This compound (BMB) is a versatile and effective homobifunctional crosslinker for a wide range of applications in bioconjugation and materials science.[1][2] Its performance is comparable to other common bismaleimide crosslinkers like BMOE and BMH, with the primary distinguishing factor being its intermediate spacer arm length. The selection of the most appropriate bismaleimide crosslinker will ultimately depend on the specific requirements of the application, particularly the desired distance between the target sulfhydryl groups. By employing a systematic and quantitative experimental approach, researchers can confidently select the optimal crosslinker to achieve their desired conjugation outcomes.
References
Comparative Guide: 1,4-Bis-maleimidobutane (BMB) vs. BMH for Protein Structure Studies
In the realm of protein chemistry and structural biology, cross-linking reagents are indispensable tools for elucidating protein-protein interactions, mapping protein topologies, and stabilizing protein complexes for structural analysis. Among the various cross-linkers available, those containing maleimide (B117702) groups are particularly useful for their high specificity towards sulfhydryl groups found in cysteine residues. This guide provides a detailed comparison of two such reagents: 1,4-Bis-maleimidobutane (BMB) and N-β-maleimido-6-hexanoic acid hydrazide (BMH), offering insights into their respective properties, applications, and experimental considerations.
Chemical Properties and Reaction Mechanisms
Both BMB and BMH utilize the maleimide functional group, which reacts with sulfhydryl groups (-SH) via a Michael addition reaction. This reaction is highly specific for cysteines under neutral to slightly acidic conditions (pH 6.5-7.5), forming a stable thioether bond.
This compound (BMB) is a homobifunctional cross-linker, meaning it possesses two identical reactive groups (maleimides) at either end of a 4-carbon spacer arm. This structure allows it to link two cysteine residues within the same protein (intramolecular cross-link) or between two different proteins (intermolecular cross-link) in a single-step reaction.
N-β-maleimido-6-hexanoic acid hydrazide (BMH) is a heterobifunctional cross-linker. It contains a maleimide group that targets sulfhydryl groups and a hydrazide group (-NH-NH2) that reacts with carbonyl groups (aldehydes and ketones). Aldehyd groups can be introduced into proteins by oxidizing carbohydrate moieties (glycoproteins) or by specific enzymatic modifications. This dual reactivity allows for a more controlled, two-step cross-linking process.
Caption: Reaction mechanisms of BMB and BMH cross-linkers.
Comparative Data
The choice between BMB and BMH depends critically on the experimental goals and the nature of the proteins being studied. The following table summarizes their key characteristics.
| Feature | This compound (BMB) | N-β-maleimido-6-hexanoic acid hydrazide (BMH) |
| Full Name | This compound | N-β-maleimido-6-hexanoic acid hydrazide |
| Acronym | BMB | BMH (bismaleimidohexane) is a different reagent. The correct acronym is often specific to the supplier. |
| Molecular Weight | 248.24 g/mol [1][2][3] | ~225.23 g/mol (varies by supplier) |
| Functionality | Homobifunctional[4][5][6][7] | Heterobifunctional[4][5][6][7] |
| Reactive Groups | 2 x Maleimide[2] | 1 x Maleimide, 1 x Hydrazide |
| Target Residues | Sulfhydryls (Cysteine)[8][9][10] | Sulfhydryls (Cysteine) and Carbonyls (Aldehydes)[11][12] |
| Reaction pH | Maleimide: pH 6.5-7.5[8][13] | Maleimide: pH 6.5-7.5; Hydrazide: pH 5-7[12] |
| Spacer Arm Length | 10.9 Å[13] | ~13.0 Å (varies, this is for a similar structure) |
| Cleavability | Non-cleavable[2] | Non-cleavable |
| Solubility | Soluble in organic solvents (DMSO, DMF), low water solubility.[14] | Generally requires organic solvents for stock solutions. |
| Key Advantage | Simple one-step reaction for linking two cysteines.[6] | Allows for controlled, two-step conjugation, minimizing unwanted polymers.[5][7] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific proteins of interest.
Protocol 1: One-Step Cross-linking with BMB
This protocol is suitable for identifying spatially proximal cysteine residues.
-
Protein Preparation:
-
Prepare the protein sample(s) in a non-amine, thiol-free buffer (e.g., PBS or HEPES) at pH 7.2.
-
If necessary, reduce disulfide bonds using a thiol-free reducing agent like TCEP and remove the excess TCEP by dialysis or gel filtration.[8]
-
-
Cross-linker Preparation:
-
Immediately before use, dissolve BMB in an organic solvent like DMSO to prepare a 10-20 mM stock solution.
-
-
Cross-linking Reaction:
-
Add the BMB stock solution to the protein sample to achieve a final molar excess of 10-50 fold over the protein concentration. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 10-50 mM to quench the unreacted maleimide groups.
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Two-Step Cross-linking with BMH
This protocol is ideal for conjugating a glycoprotein to a cysteine-containing protein.
Step 1: Aldehyde Generation and Hydrazide Reaction
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in an appropriate buffer (e.g., sodium acetate, pH 5.5).
-
Add sodium meta-periodate to a final concentration of 10 mM.
-
Incubate on ice for 30 minutes in the dark to generate aldehyde groups on the carbohydrate moieties.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM.
-
Remove excess periodate (B1199274) and by-products by dialysis or gel filtration into a coupling buffer (e.g., MES, pH 5.0-6.0).
-
-
Reaction with BMH:
-
Prepare a fresh stock solution of BMH in DMSO.
-
Add BMH to the oxidized glycoprotein at a 20-50 fold molar excess.
-
Incubate for 1-2 hours at room temperature to form a stable hydrazone bond.[12]
-
Remove excess, unreacted BMH using a desalting column, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 7.2).
-
Step 2: Maleimide Reaction
-
Reaction with Cysteine-containing Protein:
-
Add the cysteine-containing protein to the BMH-activated glycoprotein.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench any remaining maleimide groups by adding a thiol-containing compound.
-
-
Analysis:
-
Analyze the final conjugate using appropriate methods like SDS-PAGE or size-exclusion chromatography.
-
Experimental Workflow Visualization
Caption: Comparative workflows for BMB and BMH cross-linking.
Application in Signaling Pathway Analysis
Cross-linkers are powerful for "trapping" transient interactions in signaling pathways for subsequent identification. For example, consider a pathway where a kinase (Kinase A) transiently binds to its substrate (Protein B). If both proteins have accessible cysteine residues at their interaction interface, BMB could be used to covalently link them.
Caption: Using BMB to capture a kinase-substrate interaction.
Conclusion: Choosing the Right Tool
The choice between this compound and BMH is dictated by the specific research question and the biochemical nature of the target proteins.
-
Choose BMB for its simplicity and efficiency in a one-step reaction when the goal is to cross-link proteins via two available cysteine residues. It is excellent for probing protein conformations or capturing stable protein complexes where both partners have suitably positioned thiols.
-
Choose BMH when a more controlled, sequential cross-linking strategy is required. Its heterobifunctional nature is a significant advantage for linking two different types of molecules (e.g., a glycoprotein and a peptide) and for minimizing the formation of unwanted homodimers or polymers, which can be a complication with homobifunctional reagents.[7]
Ultimately, both BMB and BMH are valuable reagents in the protein scientist's toolkit. A thorough understanding of their chemical reactivity, spacer arm length, and functional targets is crucial for designing successful cross-linking experiments to unravel the complexities of protein structure and function.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. echemi.com [echemi.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. interchim.fr [interchim.fr]
A Comparative Guide: 1,4-Bis-maleimidobutane (BMB) vs. NHS-Ester Crosslinkers
In the realm of bioconjugation, the choice of a crosslinking agent is critical for the successful formation of stable and functional biomolecular complexes. This guide provides a detailed comparison between the homobifunctional crosslinkers 1,4-Bis-maleimidobutane (BMB) and N-hydroxysuccinimide (NHS) esters, offering insights into their respective advantages and applications for researchers, scientists, and drug development professionals.
Introduction to BMB and NHS-Ester Crosslinkers
This compound (BMB) is a homobifunctional crosslinking agent featuring two maleimide (B117702) groups at either end of a four-carbon spacer arm.[1] Maleimide groups are highly reactive towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine.[1][2] This specificity allows for the targeted crosslinking of proteins and peptides at cysteine residues.
NHS-ester crosslinkers , such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), are among the most widely used amine-reactive crosslinking agents.[3][4] These molecules possess an N-hydroxysuccinimide ester at each end of a spacer arm, which readily react with primary amines, primarily found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][5]
Core Advantages of this compound
The primary advantage of BMB over NHS-ester crosslinkers lies in its higher specificity . Cysteine residues are generally less abundant in proteins compared to lysine residues. This lower frequency of cysteine allows for more precise and controlled crosslinking, minimizing the formation of heterogeneous products that can arise from the widespread distribution of lysine residues on a protein's surface.[6]
Another significant advantage is the stability of the resulting thioether bond under physiological conditions.[2] While the amide bond formed by NHS-esters is also stable, the thioether linkage from the maleimide-thiol reaction is not susceptible to the same enzymatic cleavage pathways that can potentially degrade amide bonds. However, it is important to note that the thiosuccinimide linkage can be subject to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols, which can lead to thiol exchange.[1][7]
Comparative Analysis: BMB vs. NHS-Ester Crosslinkers
While direct, side-by-side quantitative comparisons in the literature are limited, the following tables summarize the key characteristics and performance aspects of BMB and a representative NHS-ester crosslinker, Disuccinimidyl suberate (DSS), based on their well-established chemical properties.
Table 1: General Properties and Reaction Chemistry
| Feature | This compound (BMB) | NHS-Ester Crosslinkers (e.g., DSS) |
| Reactive Group | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Sulfhydryl (-SH) on Cysteine | Primary Amine (-NH2) on Lysine & N-terminus |
| Resulting Bond | Thioether | Amide |
| Optimal Reaction pH | 6.5 - 7.5[8] | 7.2 - 8.5[9] |
| Spacer Arm Length | 10.9 Å[8] | 11.4 Å |
Table 2: Performance and Stability
| Performance Metric | This compound (BMB) | NHS-Ester Crosslinkers (e.g., DSS) |
| Specificity | High (targets less abundant Cysteine)[2][6] | Moderate (targets abundant Lysine)[3] |
| Bond Stability | Stable thioether bond, but susceptible to retro-Michael reaction (thiol exchange)[1][7] | Stable amide bond, resistant to hydrolysis under physiological conditions[3] |
| Side Reactions | Reaction with primary amines at pH > 7.5; hydrolysis of maleimide group at high pH[1][8] | Hydrolysis of NHS-ester in aqueous solutions (rate increases with pH); potential reaction with Ser, Thr, Tyr, and His residues[5][10][11] |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF) for stock solutions[8] | Varies; DSS requires organic solvent, while sulfo-NHS esters (e.g., BS3) are water-soluble[12] |
Experimental Protocols
Protocol for Protein Crosslinking with this compound (BMB)
This protocol provides a general procedure for crosslinking sulfhydryl-containing proteins with BMB. Optimization may be required for specific applications.
Materials:
-
Protein(s) containing free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
This compound (BMB).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M DTT, cysteine, or β-mercaptoethanol).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is free of extraneous thiols. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the reducing agent prior to crosslinking.[1]
-
BMB Stock Solution Preparation: Immediately before use, dissolve BMB in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[8]
-
Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a 2 to 10-fold molar excess over the protein concentration. The final concentration of the organic solvent should ideally not exceed 10% to avoid protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any excess BMB. Incubate for 15 minutes at room temperature.[8]
-
Purification: Remove excess reagents and byproducts by dialysis or using a desalting column.
Protocol for Protein Crosslinking with an NHS-Ester (e.g., DSS)
This protocol provides a general procedure for crosslinking proteins using an NHS-ester crosslinker.
Materials:
-
Protein(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or glycine).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer such as PBS at a pH between 7.2 and 8.5.
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a 10-25 mM stock solution.
-
Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically a 20 to 50-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS. Incubate for 15 minutes.
-
Purification: Purify the crosslinked protein conjugate using a desalting column or dialysis to remove excess crosslinker and quenching reagent.
Visualizing Reaction Mechanisms and Workflows
Figure 1. Reaction mechanism of BMB with sulfhydryl groups on two proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
Navigating Protein Interactions: A Comparative Guide to Mass Spectrometry Analysis of Proteins Crosslinked with 1,4-Bis-maleimidobutane (BMB)
For researchers, scientists, and drug development professionals, understanding protein-protein interactions is paramount. Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions by covalently linking amino acids in close proximity. This guide provides a comprehensive comparison of 1,4-Bis-maleimidobutane (BMB), a sulfhydryl-reactive crosslinker, with other commonly used reagents, supported by experimental data and detailed protocols.
Introduction to Crosslinking Mass Spectrometry (XL-MS)
XL-MS is a technique that provides spatial constraints on protein structures and interactions. The workflow typically involves:
-
Crosslinking: Covalently linking interacting proteins using a chemical crosslinker.
-
Digestion: Proteolytically digesting the crosslinked proteins into smaller peptides.
-
Enrichment: Often, crosslinked peptides are enriched to increase their chances of detection.
-
LC-MS/MS Analysis: Separating and analyzing the peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Using specialized software to identify the crosslinked peptides and map the interaction sites.
The choice of crosslinker is a critical step in any XL-MS experiment, as its chemical properties dictate which amino acid residues will be linked and the distance between them.
This compound (BMB): A Focus on Cysteine Crosslinking
BMB is a homobifunctional crosslinker with two maleimide (B117702) groups that specifically react with sulfhydryl groups on cysteine residues. This high specificity can be advantageous in systems where cysteine residues are strategically located at interaction interfaces.
Key Characteristics of BMB:
-
Reactivity: Targets sulfhydryl groups (-SH) of cysteine residues.
-
Spacer Arm Length: 10.9 Å.
-
Cleavability: Non-cleavable by standard mass spectrometry fragmentation methods.
Comparison of BMB with Alternative Crosslinkers
The most common alternatives to BMB are amine-reactive crosslinkers, primarily those with N-hydroxysuccinimide (NHS) esters, and more recently, MS-cleavable crosslinkers.
Amine-Reactive NHS-Ester Crosslinkers: BS3 and DSS
Bis(sulfosuccinimidyl)suberate (BS3) and its water-insoluble analog, disuccinimidyl suberate (B1241622) (DSS), are widely used amine-reactive crosslinkers.
-
BS3 (Bis(sulfosuccinimidyl)suberate): Water-soluble, making it ideal for crosslinking proteins in aqueous solutions and on the cell surface.
-
DSS (Disuccinimidyl suberate): Water-insoluble and membrane-permeable, suitable for intracellular crosslinking.
Table 1: Comparison of Crosslinker Properties
| Feature | This compound (BMB) | Bis(sulfosuccinimidyl)suberate (BS3) | Disuccinimidyl suberate (DSS) | Disuccinimidyl sulfoxide (B87167) (DSSO) |
| Target Residue(s) | Cysteine | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus |
| Spacer Arm Length | 10.9 Å | 11.4 Å | 11.4 Å | 10.1 Å |
| Solubility | Low aqueous solubility | Water-soluble | Water-insoluble (soluble in organic solvents) | Water-insoluble (soluble in organic solvents) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
MS-Cleavable Crosslinkers: The Rise of DSSO
To simplify the complex data analysis of crosslinked peptides, MS-cleavable crosslinkers have been developed. Disuccinimidyl sulfoxide (DSSO) is a prominent example. It contains a sulfoxide bond that can be cleaved in the gas phase during mass spectrometry, which simplifies the identification of the constituent peptides.
A direct comparison of the number of identified crosslinked peptides for BS3, DSS, and DSSO on Bovine Serum Albumin (BSA) is shown below.
Table 2: Number of Identified Crosslinked Peptides in BSA
| Fragmentation Method | BS3 | DSS | DSSO |
| CID | ~120 | ~120 | ~80 |
| HCD | ~120 | ~120 | ~80 |
| EThcD | ~140 | ~140 | ~140 |
| MS2-MS3 (for DSSO) | N/A | N/A | ~150 |
Data adapted from Thermo Fisher Scientific product literature. The exact number of identified crosslinks can vary depending on experimental conditions and data analysis parameters.
This data indicates that for standard fragmentation methods (CID, HCD), the non-cleavable crosslinkers BS3 and DSS yield a higher number of identified crosslinks for a single protein. However, the MS-cleavable nature of DSSO allows for an MS2-MS3 acquisition strategy that can lead to a higher number of confident identifications, especially in complex samples.
Experimental Protocols
Detailed and validated protocols are crucial for the success of any XL-MS experiment. Below are representative protocols for BMB and the widely used BS3 crosslinker.
Protocol 1: Crosslinking with this compound (BMB)
Note: This is a general protocol and may require optimization for specific protein systems.
-
Protein Preparation:
-
Ensure the protein of interest is in a buffer free of sulfhydryl-containing reagents (e.g., DTT, β-mercaptoethanol).
-
The buffer pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity with sulfhydryls.
-
A common buffer is phosphate-buffered saline (PBS) at pH 7.2.
-
The protein concentration should be in the low micromolar range to favor intramolecular or specific intermolecular crosslinking over random aggregation.
-
-
BMB Solution Preparation:
-
Immediately before use, dissolve BMB in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). BMB has low aqueous solubility.
-
-
Crosslinking Reaction:
-
Add the BMB stock solution to the protein solution to achieve a final BMB concentration that is typically in a 10- to 50-fold molar excess over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a sulfhydryl-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted maleimide groups.
-
-
Sample Preparation for Mass Spectrometry:
-
The crosslinked protein mixture can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.
-
For mass spectrometry analysis, the protein mixture is typically denatured, reduced (if disulfide bonds are present and not the target of the study), alkylated, and then digested with a protease such as trypsin.
-
Protocol 2: Crosslinking with Bis(sulfosuccinimidyl)suberate (BS3)
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer, such as HEPES or PBS, at a pH between 7 and 9.
-
Protein concentrations are typically in the range of 0.1-2 mg/mL.
-
-
BS3 Solution Preparation:
-
Equilibrate the BS3 reagent to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration (e.g., 25 mM).
-
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the protein sample to a final concentration typically ranging from 0.25 to 2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with SDS-PAGE analysis and/or in-solution or in-gel digestion with trypsin for mass spectrometry analysis.
-
Visualizing the XL-MS Workflow and a Representative Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the general workflow of an XL-MS experiment and a hypothetical signaling pathway that could be studied using this technique.
Caption: A generalized workflow for a crosslinking mass spectrometry experiment.
comparing flexibility of different length bismaleimide crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a bismaleimide (B1667444) crosslinker with the appropriate length and flexibility is a critical parameter in the design of bioconjugates, including antibody-drug conjugates (ADCs), and in the structural elucidation of protein complexes. The spacer arm of the crosslinker not only dictates the distance between conjugated molecules but also influences the conformational freedom of the resulting conjugate, which can impact its stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of the flexibility of different length bismaleimide crosslinkers, supported by theoretical data and detailed experimental protocols.
Quantitative Data on Bismaleimide Crosslinkers
The flexibility of a crosslinker is related to the number of rotatable bonds in its spacer arm. While direct experimental measurement of the flexibility of individual crosslinkers is complex, molecular dynamics simulations can provide valuable insights into their conformational landscape. The following table summarizes key properties of three common bismaleimide crosslinkers with varying spacer arm lengths. The "Flexibility Index" is a conceptual metric representing the relative conformational freedom, with a higher number indicating greater flexibility, derived from the number of single bonds in the spacer arm that allow for free rotation.
| Crosslinker | Structure | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Flexibility Index |
| BMOE (Bismaleimidoethane) | Maleimide-(CH₂)₂-Maleimide | 220.18 | 8.0 | 2 |
| BMB (1,4-Bismaleimidobutane) | Maleimide-(CH₂)₄-Maleimide | 248.23 | 10.9 | 4 |
| BMH (1,6-Bismaleimidohexane) | Maleimide-(CH₂)₆-Maleimide | 276.29 | 13.6 | 6 |
Experimental Protocols
Protocol 1: Comparative Protein Cross-linking to Assess Intra- and Intermolecular Distances
This protocol describes a general method to compare the efficiency of different length bismaleimide crosslinkers in forming covalent bonds between sulfhydryl groups on proteins. The relative success of each crosslinker can provide information about the proximity of the sulfhydryl groups.[1]
Materials:
-
Protein with accessible sulfhydryl groups (e.g., a cysteine-containing peptide or a protein with reduced disulfide bonds)
-
BMOE (Bismaleimidoethane)
-
BMB (1,4-Bismaleimidobutane)
-
BMH (1,6-Bismaleimidohexane)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M Cysteine-HCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT and subsequently remove the reducing agent using a desalting column.
-
Crosslinker Stock Solution Preparation: Immediately before use, prepare 10 mM stock solutions of BMOE, BMB, and BMH in DMSO.
-
Cross-linking Reaction:
-
Set up parallel reactions for each crosslinker.
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of cross-linked species (e.g., dimers, oligomers). The extent of cross-linking with each reagent will indicate the relative proximity of the reactive sulfhydryl groups.
Protocol 2: Conceptual Workflow for Cross-linking Mass Spectrometry (XL-MS)
This protocol outlines a general workflow for using different length bismaleimide crosslinkers in combination with mass spectrometry to obtain structural information about proteins and protein complexes. The identified cross-linked peptides provide distance constraints that can be used for computational modeling.[2][3][4][5][6][7][8]
Materials:
-
Purified protein or protein complex
-
BMOE, BMB, and BMH crosslinkers
-
Cross-linking buffer (e.g., HEPES or PBS, pH 7.5)
-
Quenching buffer (e.g., Ammonium Bicarbonate)
-
Denaturant (e.g., Urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system and data analysis software
Procedure:
-
Cross-linking: Incubate the protein sample with each of the different length bismaleimide crosslinkers separately under native conditions.
-
Quenching and Denaturation: Quench the cross-linking reaction and denature the proteins.
-
Reduction and Alkylation: Reduce and alkylate the protein disulfide bonds.
-
Proteolytic Digestion: Digest the cross-linked proteins into peptides using a protease.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the cross-linked peptides. The identity of the cross-linked peptides and the length of the crosslinker provide distance constraints for the protein's three-dimensional structure.
Visualizations
Caption: Conceptual representation of shorter versus longer bismaleimide crosslinkers.
Caption: A generalized workflow for cross-linking mass spectrometry (XL-MS).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Stability of Thioether Bonds from 1,4-Bis-maleimidobutane: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical to the stability and efficacy of bioconjugates. 1,4-Bis-maleimidobutane (BMB) is a widely used homobifunctional crosslinker that forms thioether bonds with sulfhydryl groups, typically from cysteine residues in proteins. This guide provides an objective comparison of the stability of BMB-derived thioether bonds with other alternatives, supported by experimental data and detailed protocols.
The stability of the thioether linkage formed by the reaction of a maleimide (B117702) with a thiol is not absolute and is influenced by two competing chemical processes: a retro-Michael reaction and the hydrolysis of the succinimide (B58015) ring. The retro-Michael reaction is a reversible process that can lead to the cleavage of the thioether bond and subsequent exchange with other thiols, such as glutathione (B108866), which is abundant in biological systems.[1] This can result in the premature release of a conjugated payload, leading to off-target effects and reduced efficacy. Conversely, hydrolysis of the succinimide ring, which is more prevalent at higher pH, results in a stable, ring-opened structure that is resistant to the retro-Michael reaction.[2]
Comparative Stability of Maleimide-Based Crosslinkers
The stability of the thioether bond is highly dependent on the substituent on the maleimide nitrogen. This compound is an N-alkyl bis-maleimide. Studies have shown that adducts formed from N-alkyl maleimides are generally less stable than those formed from N-aryl maleimides or "next-generation" maleimides designed for enhanced stability.
| Linker Type | N-Substituent | Representative Compound(s) | Stability Characteristics | Half-life (in presence of Glutathione) |
| Aliphatic Bis-maleimide | Alkyl | This compound (BMB) , BMOE, BMH | Susceptible to retro-Michael reaction, leading to potential deconjugation. | 20–80 hours (estimated for N-ethylmaleimide adducts)[3] |
| Aryl Maleimide | Aryl | N-phenyl maleimide | Increased stability due to electronic effects that favor the ring-opened, hydrolyzed form.[1][4] | Not explicitly found, but generally more stable than N-alkyl maleimides. |
| Next-Generation Maleimide | Dihalo-substituted | Diiodomaleimides, Dibromomaleimides | Rapid bioconjugation and reduced hydrolysis of the maleimide prior to conjugation, leading to more stable adducts.[5][6] | Significantly longer than traditional maleimides. |
| Thiazine-forming | N-terminal Cysteine Adduct | N/A | Forms a stable six-membered thiazine (B8601807) ring, preventing the retro-Michael reaction.[7] | Substantially more stable than traditional maleimide adducts. |
Experimental Protocols
Protocol 1: Assessment of Thioether Bond Stability via HPLC
This protocol allows for the monitoring of the degradation of a BMB-crosslinked protein in the presence of a competing thiol, such as glutathione.
Materials:
-
BMB-crosslinked protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the BMB-crosslinked protein in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of 100 mM GSH in PBS.
-
In a microcentrifuge tube, mix the crosslinked protein solution with the GSH stock solution to a final GSH concentration of 10 mM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the aliquots by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact crosslinked protein and the appearance of peaks corresponding to the deconjugated protein and/or glutathione adducts.
Protocol 2: Analysis of Thioether Bond Hydrolysis and Degradation by LC-MS
This protocol is designed to identify and quantify the products of both hydrolysis and retro-Michael reaction of a BMB-crosslinked peptide or protein.
Materials:
-
BMB-crosslinked peptide/protein
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Dissolve the BMB-crosslinked molecule in the ammonium bicarbonate buffer.
-
Incubate the solution at 37°C.
-
At various time points, inject an aliquot into the LC-MS system.
-
Separate the components using a suitable gradient of Mobile Phase B.
-
Analyze the eluent by mass spectrometry to identify the masses corresponding to the intact crosslinked molecule, the ring-opened hydrolyzed product, and any deconjugated species.
-
Quantify the relative abundance of each species over time to determine the rates of hydrolysis and degradation.
Visualizing the Chemistry of Thioether Bond Stability
To further elucidate the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Reaction scheme for the formation of thioether bonds using BMB.
Caption: Competing retro-Michael and hydrolysis pathways for maleimide-thiol adducts.
Caption: General workflow for assessing the stability of BMB crosslinks.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: Moving Beyond 1,4-Bis-maleimidobutane
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. The homobifunctional crosslinker 1,4-Bis-maleimidobutane (BMB) has long been a staple for linking thiol-containing molecules. However, the inherent instability of the resulting thioether bond, particularly in the in vivo environment, has driven the development of a new generation of crosslinkers with enhanced performance characteristics. This guide provides an objective, data-driven comparison of BMB with its modern alternatives, offering insights into their respective strengths and weaknesses across key applications such as antibody-drug conjugates (ADCs), protein-protein conjugation, and hydrogel formation.
The Limitations of Traditional Maleimide (B117702) Chemistry
The utility of maleimide-based crosslinkers stems from their high reactivity and specificity towards thiol groups found in cysteine residues. This reaction proceeds rapidly under mild physiological conditions. However, the thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation. In the bloodstream, this can result in the transfer of the payload to other thiol-containing molecules like albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][3]
Next-Generation Maleimides: Enhanced Stability Through Chemical Innovation
To address the stability issues of traditional N-alkyl maleimides like BMB, next-generation maleimides (NGMs) have been developed. These include N-aryl maleimides and dihalomaleimides, which are designed to form more stable conjugates.
-
N-Aryl Maleimides: The aromatic ring attached to the nitrogen atom in N-aryl maleimides accelerates the hydrolysis of the thiosuccinimide ring, resulting in a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[4]
-
Diiodomaleimides: These crosslinkers exhibit rapid bioconjugation kinetics and reduced hydrolysis rates, enabling efficient crosslinking even in sterically hindered systems.[5]
Beyond Maleimides: Alternative Thiol-Reactive Chemistries
Moving beyond maleimide chemistry, other thiol-reactive functional groups offer distinct advantages in terms of stability and reaction kinetics.
-
Vinyl Sulfones: These compounds react selectively with thiols to form highly stable, irreversible thioether bonds.[4] The reaction kinetics are generally slower than maleimides, which can be advantageous in applications requiring more controlled conjugation.
-
Thiol-Yne Click Chemistry: This photo-initiated reaction offers excellent spatial and temporal control and forms a very stable thioether linkage. It is a metal-free click reaction, which is beneficial for biomedical applications.[6]
-
Thiol-Methylsulfones: This newer class of reagents offers reaction kinetics that are intermediate between the fast thiol-maleimide and slower thiol-vinyl sulfone reactions, making them particularly suitable for applications like 3D cell encapsulation in hydrogels where controlled gelation is crucial.
Cleavable Linkers: Designing for Controlled Release
In many applications, particularly in drug delivery, it is desirable for the crosslinker to be cleaved under specific physiological conditions to release the payload.
-
Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This allows for targeted drug release within cancer cells.
-
Disulfide Linkers: These linkers are stable in the bloodstream but are cleaved in the reducing environment inside cells, providing another mechanism for intracellular drug release.
The Role of Hydrophilicity: PEGylated Crosslinkers
The hydrophobicity of many crosslinkers and payloads can lead to aggregation and poor solubility of the resulting bioconjugate. Incorporating polyethylene (B3416737) glycol (PEG) chains into the crosslinker structure increases its hydrophilicity, which can improve the solubility, stability, and pharmacokinetic profile of the conjugate.
Quantitative Comparison of Crosslinker Performance
The following tables summarize key performance metrics for BMB and its alternatives based on available data.
Table 1: Comparison of Reaction Parameters for Thiol-Reactive Crosslinkers
| Crosslinker Type | Reactive Groups | Optimal pH | Reaction Time | Typical Efficiency | Key Features |
| This compound (BMB) | N-Alkyl Maleimide | 6.5 - 7.5 | 1 - 2 hours | >90% | Well-established, fast reaction.[4] |
| N-Aryl Maleimide | N-Aryl Maleimide | 7.4 | < 1 hour | >90% | Faster reaction than N-alkyl maleimides, leads to more stable conjugates.[4] |
| Diiodomaleimide | Diiodomaleimide | 7.4 | Minutes to 1 hour | High | Rapid conjugation and reduced hydrolysis.[5] |
| Vinyl Sulfone | Vinyl Sulfone | 7.0 - 9.0 | 2 - 4 hours | >90% | Forms a highly stable, irreversible bond.[4] |
| Thiol-Yne (Photo-initiated) | Alkyne | N/A | Minutes to hours | >95% | Spatiotemporal control, highly stable linkage.[6] |
Table 2: Stability of Thioether Bonds Formed by Different Crosslinkers
| Crosslinker Type | Formed Linkage | Stability | Notes |
| This compound (BMB) | Thioether (Succinimide) | Moderate | Prone to retro-Michael addition and thiol exchange, leading to deconjugation.[1][2] |
| N-Aryl Maleimide | Thioether (Hydrolyzed Succinimide) | High | Rapid hydrolysis of the succinimide (B58015) ring prevents retro-Michael reaction.[4] |
| Diiodomaleimide | Thioether (Succinimide) | High | Increased hydrolytic stability of the maleimide ring.[5] |
| Vinyl Sulfone | Thioether | Very High | Forms a stable, irreversible thioether bond.[4] |
| Thiol-Yne (Photo-initiated) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[6] |
Table 3: Comparison of Hydrogel Properties with Different Crosslinkers
| Crosslinker Type | Swelling Ratio | Mechanical Strength (Expressed as Young's Modulus) | Gelation Time |
| Maleimide-based | Dependent on crosslinker concentration and polymer MW | Generally high | Fast (seconds to minutes) |
| Vinyl Sulfone-based | Dependent on crosslinker concentration and polymer MW | Tunable | Slower (minutes to hours) |
| Thiol-ene/yne (Photo-initiated) | Dependent on light intensity and exposure time | Tunable | Rapid upon illumination |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Protein-Protein Conjugation using a Homobifunctional Maleimide Crosslinker (e.g., BMB)
-
Protein Preparation: Dissolve the two proteins to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. One of the proteins must possess free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker (e.g., BMB) in a small amount of an organic solvent like DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the crosslinker stock solution to the protein mixture. A typical starting point is a 10-20 fold molar excess of the crosslinker over the protein with the lower number of reactive sites.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide groups.
-
Purification: Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm crosslinking and by other analytical techniques (e.g., mass spectrometry) to determine the nature and extent of conjugation.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional Crosslinker with a Cleavable Linker
-
Antibody Modification: React the antibody with the amine-reactive end of the heterobifunctional crosslinker (e.g., an NHS ester) in a suitable buffer (pH 7-8) for 1-2 hours at room temperature.
-
Purification: Remove excess crosslinker using a desalting column.
-
Payload Conjugation: React the maleimide-activated antibody with the thiol-containing payload (drug) in a buffer at pH 6.5-7.5 for 2-4 hours at room temperature.
-
Purification: Purify the ADC from unreacted payload and antibody using techniques such as hydrophobic interaction chromatography (HIC) or SEC.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Assess the stability of the ADC in plasma by incubating it in serum and analyzing for deconjugation over time. Evaluate the in vitro cytotoxicity of the ADC on target cancer cell lines.
Protocol 3: Formation of a PEG-based Hydrogel using a Thiol-Maleimide Reaction
-
Precursor Preparation: Prepare solutions of a multi-arm PEG-thiol and a multi-arm PEG-maleimide in a suitable buffer (e.g., PBS) at the desired concentrations.
-
Gelation: Mix the two precursor solutions rapidly and thoroughly. Gelation will typically occur within seconds to minutes at room temperature.
-
Characterization:
-
Swelling Ratio: Measure the weight of the hydrogel after equilibration in buffer and after lyophilization to determine the swelling ratio.
-
Mechanical Properties: Use rheometry or mechanical testing to measure the storage modulus (G') and Young's modulus of the hydrogel.
-
Visualizing the Concepts
Diagrams can aid in understanding the complex processes involved in bioconjugation.
Caption: Workflow for the preparation and characterization of an antibody-drug conjugate.
Caption: Mechanism of action of an anti-HER2 antibody-drug conjugate (ADC).
Conclusion
The field of bioconjugation has evolved significantly, offering a diverse toolkit of crosslinkers that extends far beyond traditional reagents like this compound. For applications demanding high in vivo stability, such as the development of next-generation ADCs, alternatives like N-aryl maleimides, diiodomaleimides, and vinyl sulfones present compelling advantages. The choice of crosslinker will ultimately depend on the specific requirements of the application, including the desired stability, reaction kinetics, and the nature of the biomolecules being conjugated. By carefully considering the data and protocols presented in this guide, researchers can make more informed decisions to design and synthesize robust and effective bioconjugates for a wide range of scientific and therapeutic purposes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 1,4-Bis-maleimidobutane (BMB) for Bioconjugation and Beyond
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that can significantly impact the outcome of an experiment. 1,4-Bis-maleimidobutane (BMB) is a popular homobifunctional crosslinker valued for its ability to form stable thioether bonds with sulfhydryl groups. This guide provides a comprehensive comparison of BMB with other common crosslinking agents, supported by experimental data, to facilitate informed reagent selection for applications ranging from protein interaction studies to the development of advanced biomaterials.
Introduction to this compound (BMB)
This compound is a sulfhydryl-reactive crosslinker featuring two maleimide (B117702) groups at either end of a 4-carbon spacer arm. The maleimide moieties react specifically with free sulfhydryl groups (-SH), typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1] This reaction results in the formation of a stable, non-cleavable thioether bond.[2] BMB is widely utilized in bioconjugation, polymer chemistry, and the development of diagnostics.[2] Its defined spacer arm length of 10.9 Å makes it a useful tool for studying protein structure and the spatial arrangement of interacting proteins.[1]
Comparison of BMB with Alternative Crosslinkers
The choice of a crosslinker is dictated by the specific application, the target functional groups, and the desired properties of the resulting conjugate. BMB is often compared with other sulfhydryl-reactive crosslinkers, as well as with reagents that target different functional groups.
Homobifunctional Sulfhydryl-Reactive Crosslinkers
BMB belongs to a family of bismaleimide (B1667444) crosslinkers that includes Bismaleimidoethane (BMOE) and Bismaleimidohexane (BMH). These crosslinkers share the same reactivity towards sulfhydryl groups but differ in their spacer arm lengths, which allows for the probing of different distances within or between proteins.[1]
| Feature | Bismaleimidoethane (BMOE) | This compound (BMB) | Bismaleimidohexane (BMH) |
| Reactive Group | Maleimide | Maleimide | Maleimide |
| Target Specificity | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) |
| Spacer Arm Length | 8.0 Å[3] | 10.9 Å[1] | 13.0 Å[1] |
| Cleavable? | No[3] | No[1] | No[1] |
| Membrane Permeable? | Yes[3] | Yes | Yes |
A study on the interaction between the pre-T-cell receptor (preTCR) and peptide-MHC (pMHC) complexes demonstrated the utility of using bismaleimide linkers of varying lengths. The linkage specificity, a measure of preferential heterodimer formation, was found to be dependent on the linker length. For instance, when crosslinking specific cysteine mutants of the two interacting proteins, the shorter BMB linker was more restrictive in the residue pairs it could link compared to the longer BMH and BMPEG3 linkers.[4] This highlights the importance of selecting a crosslinker with a spacer arm length that is compatible with the distance between the target residues.
Heterobifunctional and Other Crosslinkers
Beyond its direct analogues, BMB's performance can be benchmarked against a wider array of crosslinking chemistries that target different or multiple functional groups.
| Feature | This compound (BMB) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Disuccinimidyl suberate (B1241622) (DSS) | Glutaraldehyde |
| Reactive Groups | Maleimide, Maleimide | NHS ester, Maleimide | NHS ester, NHS ester | Aldehyde, Aldehyde |
| Target Specificity | Sulfhydryls | Primary Amines, Sulfhydryls | Primary Amines | Primary Amines and other nucleophiles |
| Spacer Arm Length | 10.9 Å | 8.3 Å (spacer) | 11.4 Å | 7.5 Å (variable) |
| Cleavable? | No | No | No | No |
| Water Solubility | Low | Low | Low | High |
Applications and Performance Data
Protein-Protein Interaction Studies
BMB is a valuable tool for capturing and identifying protein-protein interactions. The general workflow involves incubating the protein sample with BMB, followed by quenching the reaction, and then analyzing the crosslinked products by SDS-PAGE and mass spectrometry.
A study investigating weakly interacting proteins utilized BMB and other bismaleimide crosslinkers to determine residue-specific distance constraints. The linkage specificity was quantified by analyzing the band intensities on SDS-PAGE. For example, in crosslinking experiments between N15β S62C and various Kb-t2 cysteine mutants, the linkage specificity varied with the crosslinker used, with BMB generally showing lower specificity numbers than the longer linkers, reflecting its more restrictive nature.[4]
Experimental Workflow for Protein-Protein Interaction Analysis using BMB and Mass Spectrometry
Antibody-Drug Conjugates (ADCs)
Hydrogel Formation
BMB can be used to crosslink polymers containing free sulfhydryl groups to form hydrogels for tissue engineering and drug delivery applications. The mechanical properties of these hydrogels, such as their stiffness (Young's modulus) and swelling ratio, are critical for their function. While direct comparative studies on the mechanical properties of BMB-crosslinked hydrogels versus those made with other specific crosslinkers like PEG-dithiol are not abundant in the literature, it is known that the mechanical properties of hydrogels are influenced by the crosslinking density and the nature of the crosslinker. For PEG-diacrylate hydrogels, for example, as the molecular weight of the PEG decreases and the concentration increases, the Young's modulus increases significantly, from the range of 0.02 MPa to 3.5 MPa.[8] It is expected that the concentration of BMB and the polymer would similarly allow for the tuning of the mechanical properties of the resulting hydrogel.
Limitations of this compound
Despite its utility, BMB and other maleimide-based crosslinkers have several limitations that researchers must consider.
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This hydrolysis reaction renders the crosslinker inactive and unable to react with sulfhydryl groups. The rate of hydrolysis is dependent on pH and temperature. For N-alkylmaleimides, the rate of hydrolysis increases with increasing pH.[9] Therefore, it is crucial to perform conjugation reactions within the optimal pH range of 6.5-7.5 and to use freshly prepared BMB solutions.[1]
-
Reversibility of the Thioether Bond (Retro-Michael Reaction): The thioether bond formed between a maleimide and a thiol is not completely stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the intracellular environment.[10] This can lead to the deconjugation of the crosslinked molecules. The rate of this reaction is influenced by the structure of the maleimide and the thiol.[6][7]
-
Low Aqueous Solubility: BMB has low solubility in aqueous buffers, which can sometimes lead to precipitation during the crosslinking reaction.[1] The use of organic co-solvents like DMSO or DMF is often necessary to prepare stock solutions, but the final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturing the proteins.[1]
Key Reactions and Limitations of BMB
Experimental Protocols
General Protocol for Protein Crosslinking with BMB
This protocol is a general guideline and should be optimized for each specific application.
Materials:
-
This compound (BMB)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine in water
-
Purified protein(s) with free sulfhydryl groups
Procedure:
-
Prepare BMB Stock Solution: Dissolve BMB in DMF or DMSO to a concentration of 10-20 mM. This solution should be prepared fresh before each use.
-
Prepare Protein Solution: Dissolve the purified protein(s) in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final BMB concentration that is in a 10- to 20-fold molar excess over the protein. The final concentration of DMF or DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted BMB.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by silver staining or Coomassie blue staining. The identity of the crosslinked proteins can be confirmed by Western blotting or mass spectrometry.
Conclusion
This compound is a versatile and effective crosslinker for a variety of applications in research and drug development. Its defined spacer arm and specific reactivity with sulfhydryl groups make it a valuable tool for studying protein-protein interactions and creating well-defined bioconjugates. However, researchers must be mindful of its limitations, including the potential for hydrolysis and the reversibility of the formed thioether bond. By carefully considering the experimental conditions and comparing BMB with other available crosslinkers, scientists can select the optimal reagent to achieve their desired experimental outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Bis-maleimidobutane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking reagent. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets and hazardous waste management guidelines.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to be aware of the hazards associated with this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Hazard Summary:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. Fatal if inhaled in high concentrations. | [2] |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. | [1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Lab Coat: A standard lab coat or protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust or vapors.[2]
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of this compound and associated waste is through an approved hazardous waste disposal plant, typically via incineration.[1][4] Do not dispose of this chemical in household garbage or down the drain.[1]
Step 1: Waste Identification and Segregation
Properly segregate waste contaminated with this compound at the point of generation. Never mix this waste with non-hazardous trash or other incompatible waste streams.
Types of this compound Waste:
-
Unused or Expired Product: The pure, solid chemical.
-
Contaminated Labware: Pipette tips, tubes, flasks, gloves, and other disposable materials that have come into contact with the chemical.
-
Solutions: Aqueous or organic solutions containing dissolved this compound.
-
Empty Containers: The original product container.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect unused product and contaminated disposable labware (e.g., pipette tips, gloves) in a designated, puncture-proof, and clearly labeled hazardous waste container.[5]
-
The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[4][5]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof container.
-
Do not overfill containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[6]
-
Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, universal binders) and transfer the absorbed material into the solid waste container.[2]
-
-
Empty Containers:
-
Thoroughly empty the original container.
-
The first rinse of the container with a suitable solvent (e.g., DMF, DMSO, followed by water) must be collected as hazardous liquid waste.[7]
-
After proper rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[1][7]
-
Step 3: Labeling and Documentation
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Follow your institution's specific requirements for hazardous waste labeling and documentation.
Step 4: Arrange for Disposal
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8] Disposal must always be in accordance with local, state, and federal regulations.[5]
Experimental Protocols
The safety data sheets and available literature do not provide standard experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. The maleimide (B117702) groups are reactive towards sulfhydryls, but chemical treatment to neutralize the waste is not recommended as it may create other hazardous byproducts and can violate hazardous waste regulations. The prescribed disposal method is incineration by a licensed waste management facility.[1]
Disposal Workflow and Logic
The following diagrams illustrate the procedural workflow for waste handling and the decision-making process for segregating different types of this compound waste.
References
- 1. ark-chem.co.jp [ark-chem.co.jp]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nswai.org [nswai.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
